molecular formula C12H14N4O2S B563087 Sulfamethazine-d4 CAS No. 1020719-82-7

Sulfamethazine-d4

Numéro de catalogue: B563087
Numéro CAS: 1020719-82-7
Poids moléculaire: 282.36 g/mol
Clé InChI: ASWVTGNCAZCNNR-LNFUJOGGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sulfamethazine-d4, also known as this compound, is a useful research compound. Its molecular formula is C12H14N4O2S and its molecular weight is 282.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWVTGNCAZCNNR-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662196
Record name 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-82-7
Record name 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemical Structure of Sulfamethazine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure of Sulfamethazine-d4, a deuterated analog of the sulfonamide antibiotic Sulfamethazine. It is primarily intended for use as an internal standard in quantitative analyses, such as those performed using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of stable heavy isotopes into a drug molecule allows it to serve as an ideal tracer for quantification in complex matrices.[2]

Core Chemical Structure

Sulfamethazine is a sulfonamide antibiotic characterized by a pyrimidine ring with methyl groups at the 4- and 6-positions, and a 4-aminobenzenesulfonamido group at the 2-position.[3] Its IUPAC name is 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide.[3][4]

This compound is structurally identical to Sulfamethazine, with the exception that four hydrogen atoms on the phenyl (benzene) ring of the 4-aminobenzenesulfonamido moiety have been replaced by deuterium atoms.[1][5] This isotopic substitution is precisely described by its IUPAC name: 4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide.[5] This targeted labeling makes it distinguishable from the native compound by mass spectrometry while ensuring its chemical and chromatographic behaviors are nearly identical.[6]

Quantitative Data Summary

The key physicochemical properties of Sulfamethazine and its deuterated form are summarized below for direct comparison.

PropertySulfamethazineThis compound
Molecular Formula C₁₂H₁₄N₄O₂S[3][7]C₁₂H₁₀D₄N₄O₂S[1]
Molecular Weight 278.33 g/mol [3]282.36 g/mol [5]
Exact Mass 278.08374688 Da[3]282.10885386 Da[5]
CAS Number 57-68-1[3][7]1020719-82-7[1][5]

Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis

This compound is utilized as an internal standard to ensure accuracy and precision in the quantification of Sulfamethazine in biological or environmental samples. The principle, known as isotope dilution mass spectrometry (IDMS), corrects for analyte loss during sample preparation and variations in instrument response.[3]

Below is a representative protocol for the analysis of sulfonamides in a sample matrix (e.g., milk, water, or tissue) using LC-MS/MS.

1. Sample Preparation and Extraction

  • Homogenization: Weigh a precise amount (e.g., 2.0 g) of the homogenized sample into a polypropylene centrifuge tube.[3]
  • Internal Standard Spiking: Add a known, fixed amount (e.g., 100 ng) of the this compound solution to each sample, standard, and quality control. Vortex briefly to mix. This step is critical as the internal standard must be added at the beginning to account for all subsequent variations.[3][5]
  • Extraction: Add an appropriate organic solvent (e.g., 10 mL of ethyl acetate or acetonitrile).[3][7] Homogenize or vortex vigorously to extract the analyte and internal standard from the matrix.
  • Centrifugation: Centrifuge the sample (e.g., at 4000 rpm for 10 minutes) to separate the organic layer from solid debris and the aqueous layer.[3]
  • Evaporation and Reconstitution: Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.[3][7] Reconstitute the residue in a small, known volume of a suitable solvent mixture (e.g., 1 mL of 1:1 methanol:water) compatible with the LC mobile phase.[4]

2. LC-MS/MS Analysis

  • Chromatography: Inject the reconstituted sample into an LC-MS/MS system. A C18 reversed-phase column is typically used for separation.[1] The mobile phase often consists of a gradient of water and methanol or acetonitrile with a modifier like formic acid to improve ionization.
  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Sulfamethazine and this compound.
  • Example Transition for Sulfamethazine: m/z 279.1 → m/z 186.1
  • Example Transition for this compound: m/z 283.1 → m/z 190.1
  • Quantification: The concentration of Sulfamethazine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). This ratio is then plotted against the concentrations of prepared calibration standards to generate a calibration curve.

Visualization of Structural Relationship

The following diagram illustrates the direct structural relationship between Sulfamethazine and its deuterated isotopologue, this compound, highlighting the position of the deuterium labels.

G Structural Relationship of Sulfamethazine and this compound cluster_0 Sulfamethazine (Parent Compound) cluster_1 This compound (Deuterated Analog) sulfamethazine sulfamethazine_d4 sulfamethazine->sulfamethazine_d4  Isotopic Labeling (4x Hydrogen -> Deuterium) on Phenyl Ring

References

In-Depth Technical Guide to the Isotopic Purity and Enrichment of Sulfamethazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Sulfamethazine-d4, a deuterated analog of the sulfonamide antibiotic sulfamethazine. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analyses or in metabolic studies.

Introduction

This compound is a stable isotope-labeled version of sulfamethazine, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of sulfamethazine in various biological matrices.[1] The accuracy and reliability of such analytical methods are critically dependent on the isotopic purity and enrichment of the deuterated standard.[2][3] This guide details the methods for assessing these critical quality attributes, provides typical quantitative data, and outlines relevant biological pathways.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity of a deuterated compound refers to the percentage of the material that contains the desired number of deuterium atoms. Isotopic enrichment is a measure of the abundance of the deuterium isotope at the labeled positions. For this compound, the key parameters are the relative percentages of the d4, d3, d2, d1, and d0 (unlabeled) species.

Commercially available this compound typically has a high isotopic enrichment. For instance, some suppliers specify an isotopic enrichment of 98 atom % D.[4] However, for rigorous quantitative applications, a more detailed isotopic distribution is necessary. The following table summarizes typical, albeit illustrative, specifications for high-quality this compound.

Table 1: Typical Isotopic Distribution of this compound

Isotopic SpeciesNumber of Deuterium AtomsTypical Abundance (%)
d44> 98.0
d33< 1.5
d22< 0.5
d11< 0.1
d0 (unlabeled)0< 0.1

Note: These values are representative and may vary between different batches and suppliers. It is crucial to refer to the Certificate of Analysis for specific lot data.

Synthesis of this compound

A general method for the deuteration of aromatic amines involves hydrogen-deuterium exchange using deuterated acids, such as deuterated trifluoroacetic acid (CF₃COOD), or through transition metal-catalyzed reactions.[5][6][7]

The following diagram illustrates a logical workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow Aniline Aniline Aniline_d5 Aniline-d5 Aniline->Aniline_d5 H/D Exchange (e.g., D₂O, Acid/Metal Catalyst) Sulfanilamide_d4 Sulfanilamide-d4 Aniline_d5->Sulfanilamide_d4 Chlorosulfonation & Ammonolysis Sulfamethazine_d4 This compound Sulfanilamide_d4->Sulfamethazine_d4 Condensation with 4,6-dimethylpyrimidin-2-amine

A plausible synthetic workflow for this compound.

Experimental Protocols for Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment of this compound is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a deuterated compound.

Experimental Protocol: Isotopic Distribution Analysis by LC-HRMS

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the elution of this compound as a sharp peak.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan from m/z 280 to 290.

    • Resolution: > 60,000.

    • Data Analysis:

      • Extract the ion chromatograms for the [M+H]⁺ ions of the d0, d1, d2, d3, and d4 species of sulfamethazine.

      • Integrate the peak areas for each isotopic species.

      • Calculate the percentage of each species relative to the total integrated area of all isotopic species.

The following diagram illustrates the workflow for this analysis.

G cluster_workflow LC-HRMS Isotopic Purity Workflow SamplePrep Sample Preparation (1 µg/mL solution) LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation HRMS_Analysis HRMS Analysis (Full Scan, ESI+) LC_Separation->HRMS_Analysis Data_Processing Data Processing HRMS_Analysis->Data_Processing Extract Ion Chromatograms Isotopic_Distribution Isotopic Distribution (% d0, d1, d2, d3, d4) Data_Processing->Isotopic_Distribution Integrate & Calculate Percentages

Workflow for isotopic purity analysis by LC-HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR spectroscopy are valuable for confirming the positions of deuteration and for quantifying the isotopic enrichment.

Experimental Protocol: Isotopic Enrichment Analysis by ¹H NMR

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Add a known amount of a certified internal standard (e.g., maleic acid) for quantitative analysis.

  • NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard ¹H NMR experiment.

    • Parameters:

      • Sufficient number of scans to achieve a good signal-to-noise ratio.

      • A relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration.

  • Data Analysis:

    • Integrate the residual proton signals at the deuterated positions on the phenyl ring.

    • Integrate a well-resolved, non-deuterated proton signal (e.g., the methyl protons on the pyrimidine ring).

    • Calculate the isotopic enrichment by comparing the integrals of the residual aromatic protons to the integral of the non-deuterated protons, taking into account the number of protons for each signal.

Biological Pathway of Sulfamethazine

Sulfamethazine, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[8] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, sulfamethazine exhibits its bacteriostatic effect.

In mammals, sulfamethazine is primarily metabolized in the liver. The main metabolic pathways are N-acetylation and hydroxylation.

The following diagram illustrates the mechanism of action and metabolic pathway of sulfamethazine.

G cluster_pathway Sulfamethazine Mechanism and Metabolism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Bacterial_Growth Bacterial Growth Inhibition Folic_Acid->Bacterial_Growth Sulfamethazine Sulfamethazine Sulfamethazine->DHPS Competitive Inhibition Metabolism Liver Metabolism Sulfamethazine->Metabolism N_Acetyl N-acetylsulfamethazine Metabolism->N_Acetyl Hydroxylated Hydroxylated Metabolites Metabolism->Hydroxylated

Mechanism of action and metabolic pathway of sulfamethazine.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that directly impact the accuracy and reliability of quantitative analytical methods. This guide has provided an overview of the typical specifications, methods for their determination, and the relevant biological context for this important internal standard. Researchers and scientists are encouraged to consult the Certificate of Analysis for lot-specific data and to perform their own verification of isotopic distribution to ensure the highest quality of their analytical results.

References

An In-Depth Technical Guide to the Certificate of Analysis for Sulfamethazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Sulfamethazine-d4. As a deuterated internal standard, the purity and isotopic enrichment of this compound are critical for its use in quantitative analytical studies. This document will delve into the key quality attributes, the experimental protocols used to determine them, and the underlying scientific principles.

Compound Information

ParameterSpecification
Compound Name This compound
Synonyms Sulfadimidine-d4, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide-d4
CAS Number 1020719-82-7
Molecular Formula C₁₂H₁₀D₄N₄O₂S
Molecular Weight 282.36 g/mol
Structure 4-amino-(phenyl-d4)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide

This compound is a stable isotope-labeled version of the sulfonamide antibiotic Sulfamethazine. The four deuterium atoms on the phenyl ring make it an ideal internal standard for mass spectrometry-based quantification of Sulfamethazine in various matrices.

Quality Control and Data Presentation

A Certificate of Analysis for this compound provides critical data on its identity, purity, and isotopic composition. The following tables summarize the typical quantitative data found on a CoA.

Table 1: Identity and Purity
TestMethodSpecificationResult
Appearance Visual InspectionWhite to off-white solidConforms
Identity (¹H NMR) Nuclear Magnetic ResonanceConforms to structureConforms
Purity (HPLC) High-Performance Liquid Chromatography≥ 98%99.5%
Isotopic Enrichment Mass Spectrometry≥ 98 atom % D99.2 atom % D
Chemical Purity Mass Spectrometry≥ 99% (deuterated forms d₁-d₄)Conforms
Table 2: Residual Solvents
SolventClassLimit (ppm)Result (ppm)
Methanol23000< 50
Acetone35000< 50
Dichloromethane2600Not Detected

*Limits are based on ICH Q3C guidelines for residual solvents in pharmaceuticals.[1][2][3]

Table 3: Elemental Impurities (Heavy Metals)
ElementClassLimit (ppm)Result (ppm)
Lead (Pb)110< 1
Arsenic (As)11.5< 0.5
Cadmium (Cd)10.5< 0.1
Mercury (Hg)11.5< 0.1

*Limits are based on USP <232> and ICH Q3D guidelines for elemental impurities.[4][5]

Table 4: Microbiological Analysis
TestMethodSpecificationResult
Total Aerobic Microbial Count USP <61>≤ 1000 CFU/g< 10 CFU/g
Total Yeast and Mold Count USP <61>≤ 100 CFU/g< 10 CFU/g
Escherichia coli USP <62>Absent in 1gAbsent
Salmonella species USP <62>Absent in 10gAbsent

*Pharmaceutical reference materials are subject to microbiological quality control to ensure they are free from contamination that could affect their stability or introduce artifacts into analyses.[6][7][8][9][10]

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in the tables above.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the chemical purity of this compound by separating it from any non-deuterated Sulfamethazine and other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[11][12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[13]

  • Procedure:

    • A standard solution of this compound is prepared in the mobile phase.

    • The solution is injected into the HPLC system.

    • The chromatogram is recorded, and the area of the main peak corresponding to this compound is integrated.

    • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry (MS) for Isotopic Enrichment and Chemical Purity

Mass spectrometry is a powerful technique to confirm the molecular weight and determine the isotopic enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Mode: Full scan from m/z 100 to 500.

  • Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile and infused into the mass spectrometer.

  • Procedure:

    • The mass spectrum of this compound is acquired.

    • The molecular ion cluster is analyzed to determine the distribution of deuterated species (d₀ to d₄).

    • The isotopic enrichment is calculated based on the relative intensities of these peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of this compound and the position of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[14]

  • Procedure:

    • A small amount of the sample is dissolved in the deuterated solvent.

    • ¹H and ¹³C NMR spectra are acquired.

    • The absence of signals in the aromatic region of the ¹H NMR spectrum where the deuterium atoms are located confirms the labeling. The chemical shifts and coupling patterns of the remaining protons are compared to the known spectrum of non-deuterated Sulfamethazine.

Gas Chromatography (GC) for Residual Solvent Analysis

Residual solvents are organic volatile chemicals that may be present from the manufacturing process. Headspace GC is the standard method for their analysis.[15][16]

  • Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Column: A column suitable for volatile organic compounds (e.g., DB-624).

  • Procedure:

    • A known amount of the this compound sample is weighed into a headspace vial and dissolved in a suitable solvent (e.g., dimethyl sulfoxide).

    • The vial is heated to volatilize the solvents, and an aliquot of the headspace gas is injected into the GC.

    • The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Elemental Impurities

ICP-MS is a highly sensitive technique for the determination of trace and ultra-trace elemental impurities.

  • Instrumentation: An ICP-MS system.

  • Procedure:

    • The this compound sample is digested using a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) to bring the elements into solution.

    • The digested sample is introduced into the ICP-MS.

    • The instrument measures the mass-to-charge ratio of the ions produced, allowing for the quantification of individual elements against known standards.

Microbiological Testing

Microbiological tests are performed to ensure that the material is not contaminated with harmful microorganisms.

  • Procedures: The methods are based on the United States Pharmacopeia (USP) chapters <61> (Microbial Enumeration Tests) and <62> (Tests for Specified Microorganisms). The sample is incubated on various growth media to determine the presence and number of bacteria, yeast, and molds.

Visualizations

The following diagrams illustrate key concepts related to the analysis and mechanism of action of Sulfamethazine.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Testing cluster_results Certificate of Analysis Sample This compound Reference Standard HPLC Purity (HPLC) Sample->HPLC MS Isotopic Enrichment & Chemical Purity (MS) Sample->MS NMR Structural Confirmation (NMR) Sample->NMR GC Residual Solvents (GC) Sample->GC ICPMS Elemental Impurities (ICP-MS) Sample->ICPMS Micro Microbiological Analysis Sample->Micro CoA Certificate of Analysis (CoA) HPLC->CoA MS->CoA NMR->CoA GC->CoA ICPMS->CoA Micro->CoA

Figure 1: Workflow for the analysis of this compound.

sulfamethazine_moa PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Sulfamethazine Sulfamethazine Sulfamethazine->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Nucleic_Acids Nucleic Acid Synthesis (DNA, RNA) Folic_Acid->Nucleic_Acids Bacterial_Growth Bacterial Growth Inhibition Nucleic_Acids->Bacterial_Growth

Figure 2: Mechanism of action of Sulfamethazine.

This in-depth guide provides a thorough understanding of the critical quality attributes and analytical methodologies associated with a Certificate of Analysis for this compound. For researchers and drug development professionals, a comprehensive interpretation of the CoA is paramount for ensuring the accuracy and reliability of their quantitative studies.

References

Stability of Sulfamethazine-d4 in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of Sulfamethazine-d4, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based bioanalytical studies. Ensuring the stability of such standards in solution is paramount for the integrity and reproducibility of experimental data. This document outlines recommended storage conditions, details experimental protocols for stability assessment, and presents a logical workflow for researchers to validate the stability of this compound solutions in their own laboratory settings.

Core Principles of Deuterated Standard Stability

Deuterated compounds, like this compound, are generally stable due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][2] This increased bond strength can slow down certain degradation pathways.[3] However, the stability of deuterated standards in solution is not absolute and can be influenced by several factors, including the choice of solvent, storage temperature, and exposure to light.[1]

A primary concern for deuterated standards is the potential for hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or environment.[1][2] This exchange can compromise the isotopic purity of the standard, leading to inaccuracies in quantitative analysis. Protic solvents (e.g., water, ethanol) and solutions with acidic or basic conditions pose a higher risk for H-D exchange, especially for deuterium atoms located on heteroatoms or carbons adjacent to carbonyl groups.[1] Therefore, the use of aprotic organic solvents is generally recommended for the long-term storage of deuterated standards.

Data Presentation: Recommended Storage and Handling of this compound Solutions

While specific quantitative stability data for this compound in various organic solvents is not extensively published, the following table summarizes recommended storage conditions and expected stability based on general principles for deuterated standards and the known properties of Sulfamethazine.

SolventStorage TemperatureLight ExposureRecommended DurationKey Considerations & Potential Issues
Methanol -20°C or colderProtected from light (amber vials)Months to over a yearMethanol is a suitable aprotic solvent for long-term storage.[1] Ensure the container is tightly sealed to prevent evaporation and moisture absorption.
Acetonitrile -20°C or colderProtected from light (amber vials)Months to over a yearAcetonitrile is another excellent aprotic solvent for maintaining the stability of deuterated standards.[1] It is widely used in chromatographic applications.
Dimethyl Sulfoxide (DMSO) -20°C to -80°CProtected from light (amber vials)Up to 2 years at -80°C, 1 year at -20°CDMSO is a good solvent for creating concentrated stock solutions.[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Aqueous Solutions (e.g., with buffers) 2-8°CProtected from lightNot recommended for more than one dayAqueous environments, especially with varying pH, can increase the risk of H-D exchange and degradation. It is advisable to prepare fresh aqueous working solutions daily.[5]

Experimental Protocols for Stability Assessment

To ensure the reliability of analytical data, it is crucial to perform a stability study of this compound solutions under the specific conditions of your laboratory. The following is a detailed methodology for conducting such a study.

Objective

To determine the stability of this compound in a selected solvent (e.g., methanol, acetonitrile) under specified storage conditions (e.g., -20°C, protected from light) over a defined period.

Materials and Reagents
  • This compound reference standard

  • High-purity solvent (e.g., HPLC or LC-MS grade methanol or acetonitrile)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a mass spectrometer (MS)

Procedure
  • Preparation of Stock and Working Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a working solution at a concentration relevant to your analytical method (e.g., 10 µg/mL).

    • Use high-purity solvents and minimize exposure to the atmosphere during preparation.[2]

  • Storage Conditions:

    • Aliquot the working solution into multiple amber glass vials.

    • Store the vials under the desired conditions (e.g., -20°C, protected from light).

  • Analysis at Time Points:

    • At predetermined time intervals (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, Day 90), retrieve a vial for analysis.

    • Allow the solution to equilibrate to room temperature before analysis.

    • Analyze the solution using a validated LC-MS method to determine the concentration of this compound.

  • Data Evaluation:

    • Compare the concentration of this compound at each time point to the initial concentration at Day 0.

    • The solution is considered stable if the measured concentration is within a predefined acceptance criterion, typically ±15% of the initial value.[1]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the stability assessment of this compound solutions.

Stability_Workflow start Start: Stability Study Initiation prep Prepare this compound Stock and Working Solutions start->prep storage Aliquot and Store Solutions (-20°C, Protected from Light) prep->storage analysis Analyze at Predetermined Time Points (e.g., Day 0, 7, 14, 30, 60, 90) using LC-MS storage->analysis evaluation Evaluate Data: Compare Concentration to Day 0 analysis->evaluation stable Solution is Stable (Within Acceptance Criteria) evaluation->stable Yes not_stable Solution is Not Stable (Investigate Cause) evaluation->not_stable No end End: Document Findings stable->end not_stable->end

Caption: Workflow for assessing the stability of this compound solutions.

References

An In-depth Technical Guide to the Long-Term Storage of Sulfamethazine-d4 Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended long-term storage conditions for Sulfamethazine-d4 analytical standards. It also outlines the experimental protocols, based on established international guidelines, for conducting stability studies to ensure the integrity and reliability of the standard over time.

Introduction: The Importance of Proper Storage for Deuterated Standards

This compound, a deuterated analog of the sulfonamide antibiotic sulfamethazine, is a critical internal standard for bioanalytical and pharmaceutical testing, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The accuracy and reproducibility of quantitative analyses heavily depend on the stability and purity of such standards. Improper storage can lead to degradation of the molecule or hydrogen-deuterium (H-D) exchange, compromising the isotopic purity and leading to inaccurate results. Therefore, adherence to strict storage and handling protocols is paramount.

Recommended Long-Term Storage Conditions

Based on manufacturer recommendations and general guidelines for the storage of isotopically labeled compounds, the following conditions are advised for the long-term storage of solid this compound standards.

Table 1: Recommended Long-Term Storage Conditions for Solid this compound

ParameterRecommendationRationale
Temperature -20°C [1]Minimizes chemical degradation and slows down any potential solid-state reactions.
Light Exposure Protect from lightSulfonamides can be light-sensitive. Storage in amber vials or in the dark prevents photodegradation.
Humidity Store in a dry environmentMinimizes the risk of hydrolysis and H-D exchange with atmospheric moisture.
Container Tightly sealed, amber glass vialsGlass is inert and prevents leaching. Amber color protects from light, and a tight seal prevents moisture ingress and sublimation.
Atmosphere Standard atmosphereFor solid standards, a special atmosphere is generally not required if the container is well-sealed.

Handling and Use of this compound Standards

Proper handling procedures are crucial to maintain the integrity of the standard upon use.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold standard.

  • Weighing: Accurately weigh the required amount of the standard in a controlled environment with low humidity.

  • Solution Preparation: Prepare stock solutions using high-purity, anhydrous solvents. For deuterated standards, aprotic solvents are generally preferred to minimize the risk of H-D exchange.

  • Storage of Solutions: Stock solutions should be stored at -20°C in tightly sealed, amber glass vials and can be stable for several months. Working solutions are less stable and should ideally be prepared fresh.

Below is a workflow diagram for the proper handling and storage of this compound standards.

G cluster_storage Long-Term Storage cluster_usage Usage Workflow cluster_solution_storage Solution Storage storage Store at -20°C in original, sealed amber vial equilibrate Equilibrate vial to room temperature storage->equilibrate Retrieve for use weigh Weigh standard in controlled environment equilibrate->weigh dissolve Dissolve in high-purity solvent weigh->dissolve use Use for analysis dissolve->use stock_solution Store stock solution at -20°C dissolve->stock_solution Prepare stock working_solution Prepare fresh working solution stock_solution->working_solution Prepare working working_solution->use

Workflow for Handling and Storage of this compound Standards.

Experimental Protocol for Stability Testing

To establish a re-test period for a specific batch of this compound standard, a stability study should be conducted. The following protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.[2][3]

Objective: To evaluate the stability of a solid this compound standard under various storage conditions over time and to establish a re-test period.

Materials:

  • At least one batch of this compound standard.

  • Climate-controlled stability chambers.

  • Validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS).

  • Appropriate storage containers (amber glass vials).

Methodology:

4.1. Stress Testing (For Method Validation and Degradation Pathway Identification)

Before initiating long-term stability studies, it is crucial to perform stress testing on a single batch to identify likely degradation products and to validate that the analytical method is stability-indicating.

Table 2: Conditions for Stress Testing of Solid this compound

Stress ConditionTypical Protocol
Acid Hydrolysis Expose to 0.1 N HCl at 60°C for 24 hours.
Base Hydrolysis Expose to 0.1 N NaOH at 60°C for 24 hours.
Oxidation Expose to 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Heat at a high temperature (e.g., 80°C) for an extended period.
Photostability Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

4.2. Formal Stability Study

The formal stability study should be conducted on at least one primary batch of the this compound standard.

Table 3: Storage Conditions and Testing Frequency for Formal Stability Study

Study TypeStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term -20°C ± 5°C12 months (or longer)0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months (only if significant change occurs in accelerated study).

A "significant change" is defined as a failure to meet the established specification for the standard.

4.3. Test Procedures

At each testing interval, the samples should be analyzed for the following attributes, as appropriate:

  • Appearance: Visual inspection for any changes in color or physical state.

  • Assay: Determination of the purity of the standard using a validated, stability-indicating method.

  • Degradation Products: Identification and quantification of any impurities or degradation products.

4.4. Evaluation of Stability Data

The results from the stability study should be evaluated to determine the re-test period. If the long-term data shows minimal degradation and remains within the acceptance criteria, the re-test period can be established. Data from the accelerated study can be used to support the proposed re-test period and to evaluate the impact of short-term excursions from the recommended storage conditions.

The following diagram illustrates the logical flow of a stability study for an analytical standard.

G cluster_conditions Storage Conditions start Start Stability Study (Batch of this compound) stress_testing Stress Testing (Acid, Base, Oxidative, Thermal, Photo) start->stress_testing method_validation Validate Stability-Indicating Analytical Method stress_testing->method_validation formal_study Initiate Formal Stability Study method_validation->formal_study long_term Long-Term (-20°C) formal_study->long_term accelerated Accelerated (40°C / 75% RH) formal_study->accelerated test_points Test at specified time points (Assay, Purity, Appearance) long_term->test_points accelerated->test_points evaluate Evaluate Data test_points->evaluate retest_period Establish Re-test Period evaluate->retest_period

Logical Flow of a Stability Study for an Analytical Standard.

Conclusion

The long-term stability of this compound standards is crucial for generating reliable and accurate analytical data. The primary recommendation for the storage of solid this compound is at -20°C, protected from light and moisture, in tightly sealed amber glass vials . While specific quantitative long-term stability data for this compound is not widely published, a comprehensive stability study, following the principles of the ICH guidelines, should be conducted by the end-user to establish a re-test period for their specific batches of the standard. Adherence to the storage and handling protocols outlined in this guide will ensure the continued integrity and utility of this important analytical standard.

References

In-Depth Technical Guide to the Mass Spectrum of Sulfamethazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum of Sulfamethazine-d4, a deuterated internal standard crucial for the accurate quantification of the antibiotic sulfamethazine in various matrices. This document outlines the key mass spectrometric data, experimental protocols for its analysis, and visual representations of its fragmentation pathways and analytical workflows.

Introduction

This compound is a stable isotope-labeled version of sulfamethazine, where four hydrogen atoms on the phenyl ring have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio (m/z). Understanding its mass spectrometric behavior is fundamental for developing robust and reliable analytical methods.

Molecular and Mass Spectrometric Data

The key physicochemical and mass spectrometric properties of this compound are summarized below.

PropertyValue
Chemical Formula C₁₂H₁₀D₄N₄O₂S
Molecular Weight Approximately 282.36 g/mol [1]
Exact Mass 282.1089 u
Protonated Molecule [M+H]⁺ m/z 283.1
Mass Spectrum and Fragmentation

Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecule of this compound ([M+H]⁺ at m/z 283.1) undergoes characteristic fragmentation. The primary fragmentation pathway involves the cleavage of the sulfonamide bond. Due to the four deuterium atoms on the phenyl ring, the resulting fragment ions containing this ring will have a mass shift of +4 compared to the fragments of unlabeled sulfamethazine.

The expected major product ions for this compound are presented in the table below. It is important to note that the relative abundance of these ions can vary depending on the specific instrumentation and collision energy used.

Precursor Ion (m/z)Product Ion (m/z)Putative Fragment Structure/Identity
283.1190.1[C₇H₄D₄N₂O₂S]⁺
283.1160.1[C₆H₄D₄NO₂S]⁺
283.1124.1[C₆H₈N₃]⁺
283.196.1[C₄H₂D₄N]⁺

Note: The m/z values are theoretical and may vary slightly in experimental data.

Experimental Protocols

The following section details a typical experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to achieve desired concentrations for method development and calibration.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient may start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for equilibration. The exact gradient should be optimized to ensure good separation from any potential interferences.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for sulfonamides.[2][3]

  • Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 450 °C.

    • Nebulizer Gas (Nitrogen): Flow rates should be optimized according to the instrument manufacturer's recommendations.

  • MS/MS Analysis:

    • Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity.

    • MRM Transitions: Monitor the transitions from the precursor ion (m/z 283.1) to the characteristic product ions (e.g., m/z 190.1, 160.1, 124.1).

    • Collision Gas: Argon is commonly used as the collision gas.

    • Collision Energy (CE): The collision energy needs to be optimized for each transition to maximize the signal intensity of the product ion. A typical starting point for optimization would be in the range of 15-30 eV.

Visualizations

Fragmentation Pathway of this compound

The following diagram illustrates the proposed fragmentation pathway of protonated this compound.

Fragmentation_Pathway M This compound [M+H]⁺ m/z 283.1 F1 [C₇H₄D₄N₂O₂S]⁺ m/z 190.1 M->F1 - C₅H₆N₂ F2 [C₆H₄D₄NO₂S]⁺ m/z 160.1 M->F2 - C₆H₇N₃ F3 [C₆H₈N₃]⁺ m/z 124.1 M->F3 - C₆H₂D₄O₂S F4 [C₄H₂D₄N]⁺ m/z 96.1 F2->F4 - SO₂

Proposed fragmentation pathway of this compound.
Experimental Workflow for LC-MS/MS Analysis

The logical flow of a typical analytical method using this compound as an internal standard is depicted below.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Prepare this compound Stock and Working Standards P3 Spike Samples and Calibration Standards with this compound P1->P3 P2 Prepare Unlabeled Sulfamethazine Calibration Standards P2->P3 A1 Inject Sample onto C18 HPLC Column P3->A1 A2 Gradient Elution for Chromatographic Separation A1->A2 A3 Positive Electrospray Ionization (ESI+) A2->A3 A4 Tandem Mass Spectrometry (MS/MS) Analysis in MRM Mode A3->A4 D1 Integrate Peak Areas for Sulfamethazine and this compound A4->D1 D2 Calculate Peak Area Ratios (Analyte / Internal Standard) D1->D2 D3 Generate Calibration Curve D2->D3 D4 Quantify Sulfamethazine in Unknown Samples D3->D4

General workflow for quantitative analysis using this compound.

Conclusion

This technical guide provides essential information for the utilization of this compound in mass spectrometric applications. The provided data on its mass spectrum and fragmentation, coupled with the detailed experimental protocol, serves as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and regulatory science. The successful application of this internal standard relies on the careful optimization of the LC-MS/MS parameters, particularly the collision energy, to achieve the highest sensitivity and accuracy in quantitative assays.

References

key differences between Sulfamethazine and Sulfamethazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Differences Between Sulfamethazine and Sulfamethazine-d4

Introduction

Sulfamethazine, also known as sulfadimidine, is a sulfonamide antibiotic widely used in veterinary medicine to treat and prevent bacterial infections in livestock.[1][2][3] Its presence in food products of animal origin is strictly regulated, necessitating highly accurate and precise methods for its quantification. This compound is the deuterated analogue of Sulfamethazine, where four hydrogen atoms on the benzene ring have been replaced by deuterium atoms.[4][5] This isotopic labeling makes this compound an ideal internal standard for quantitative analysis of Sulfamethazine using mass spectrometry-based methods.[5][6]

This guide provides a detailed technical comparison of Sulfamethazine and this compound, focusing on their structural differences, physicochemical properties, and, most importantly, their distinct roles in analytical chemistry. It is intended for researchers, scientists, and drug development professionals who employ quantitative analytical techniques.

Core Structural and Physicochemical Differences

The fundamental difference between Sulfamethazine and this compound lies in their isotopic composition. The IUPAC name for this compound is 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-benzene-2,3,5,6-d4-sulfonamide.[5] This seemingly minor structural change results in a predictable mass shift without significantly altering the chemical properties, which is the key to its function as an internal standard.

Diagram: Structural Comparison

G cluster_0 Sulfamethazine cluster_1 This compound a a b b

Caption: Chemical structures of Sulfamethazine and this compound.

The quantitative differences in their fundamental properties are summarized below.

PropertySulfamethazineThis compound
Molecular Formula C₁₂H₁₄N₄O₂S[7][8][9]C₁₂H₁₀D₄N₄O₂S[5][10]
IUPAC Name 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide[2][7]4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide[4]
CAS Number 57-68-1[7][11]1020719-82-7[4][5]
Average Molecular Weight 278.33 g/mol [7][8][11]282.36 g/mol [4]
Exact Mass 278.08377 Da282.10885 Da[4]

Application in Quantitative Analysis: The Internal Standard

The primary and intended use of this compound is as an internal standard for the quantification of Sulfamethazine, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6] An ideal internal standard co-elutes with the analyte and experiences identical losses during sample preparation and ionization suppression or enhancement in the mass spectrometer. Because the deuterium substitution has a negligible effect on polarity and ionization efficiency, this compound behaves almost identically to Sulfamethazine throughout the entire analytical process.[6][12] However, its increased mass allows it to be separately detected by the mass spectrometer, enabling the calculation of a response ratio (analyte/internal standard) that corrects for experimental variability.

Diagram: Role of an Internal Standard

G cluster_workflow Analytical Workflow cluster_ms Mass Spectrometer Detection Sample Biological Sample (contains Sulfamethazine) Spike Spike with known amount of this compound (IS) Sample->Spike Extract Extraction & Cleanup (Analyte and IS losses occur here) Spike->Extract Analysis LC-MS/MS Analysis Extract->Analysis Quant Quantification (Ratio of Analyte/IS corrects for losses) Analysis->Quant MS Separate Detection by Mass Analysis->MS SMZ Sulfamethazine (m/z 279.1) MS->SMZ SMZ_d4 This compound (m/z 283.1) MS->SMZ_d4

Caption: Logical workflow for using this compound as an internal standard.

Experimental Protocol: Quantification by LC-MS/MS

The following is a representative protocol for the quantification of Sulfamethazine in animal tissue using this compound as an internal standard.

4.1 Materials and Reagents

  • Sulfamethazine analytical standard

  • This compound internal standard

  • Ethyl acetate, HPLC grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Blank tissue matrix for calibration standards

4.2 Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfamethazine and this compound in methanol to create separate 1 mg/mL stock solutions.

  • Working Standard Solution (e.g., 1 µg/mL): Prepare a working solution of Sulfamethazine by diluting the primary stock.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a working solution of this compound by diluting its primary stock.

4.3 Sample Preparation and Extraction

  • Weigh 1.0 g of homogenized tissue sample into a centrifuge tube.

  • Spike all samples, calibration standards, and quality controls with a fixed volume (e.g., 100 µL) of the Internal Standard Spiking Solution.

  • For calibration standards, spike blank matrix with appropriate volumes of the Sulfamethazine working standard.

  • Add 5 mL of ethyl acetate and homogenize for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant (ethyl acetate layer) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 50:50 methanol/water mobile phase.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

4.4 LC-MS/MS Analysis

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: A suitable gradient (e.g., starting at 10% B, ramping to 95% B).

  • Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Positive Electrospray Ionization (ESI+).

4.5 Mass Spectrometry Data

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This highly selective technique minimizes interference from matrix components.

CompoundPrecursor Ion (M+H)⁺Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)
Sulfamethazine 279.1186.1124.1
This compound 283.1190.1128.1

Diagram: MS/MS Fragmentation

G cluster_smz Sulfamethazine Fragments cluster_smz_d4 This compound Fragments parent_smz Sulfamethazine Precursor (m/z 279.1) quant_smz Quantifier Ion (m/z 186.1) parent_smz->quant_smz CID qual_smz Qualifier Ion (m/z 124.1) parent_smz->qual_smz CID parent_smz_d4 This compound Precursor (m/z 283.1) quant_smz_d4 Quantifier Ion (m/z 190.1) parent_smz_d4->quant_smz_d4 CID qual_smz_d4 Qualifier Ion (m/z 128.1) parent_smz_d4->qual_smz_d4 CID

Caption: Collision-Induced Dissociation (CID) pathways for MRM analysis.

Conclusion

The key difference between Sulfamethazine and its deuterated analogue, this compound, is not one of therapeutic function but of analytical utility. Sulfamethazine is the therapeutic agent and the analyte of interest. This compound is a specialized analytical tool, indispensable for modern quantitative methods. Its design as an isotopically labeled internal standard allows it to mimic the analyte's behavior during sample processing and analysis, thereby providing a reliable means to correct for experimental variations. This correction is critical for achieving the high degree of accuracy and precision required in regulated environments such as food safety testing and pharmaceutical research.

References

Methodological & Application

Application Note: High-Throughput Analysis of Sulfonamides in Biological Matrices Using Sulfamethazine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections.[1][2] The potential for residual levels of these compounds in food products of animal origin, such as milk and meat, has raised public health concerns due to the risks of allergic reactions in sensitive individuals and the development of antibiotic-resistant bacteria.[1] Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfonamides in various food matrices.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the determination of sulfonamide residues due to its high selectivity, sensitivity, and applicability to a wide range of compounds.[1][3][4] The use of a stable isotope-labeled (SIL) internal standard is a critical component of robust and reliable quantitative LC-MS/MS methods.[5][6] Deuterated internal standards, such as Sulfamethazine-d4, are ideal as they closely mimic the physicochemical properties of the target analyte, co-elute chromatographically, and exhibit similar ionization efficiency.[5][6] This allows for effective compensation for variations in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision.[5][6]

This application note provides a detailed protocol for the quantitative analysis of multiple sulfonamides in various biological matrices using this compound as an internal standard with LC-MS/MS.

Quantitative Data Summary

The use of deuterated internal standards like this compound significantly improves the accuracy and precision of quantitative methods for sulfonamide analysis. The following tables summarize typical performance data from validated LC-MS/MS methods.

Table 1: Method Performance for Sulfonamide Analysis in Milk

AnalyteRecovery (%)Linearity (r²)LOQ (ng/mL or ng/g)
Sulfamethazine91 - 114>0.99<100 µg/kg (MRL)
Sulfisoxazole91 - 114>0.99<100 µg/kg (MRL)
Sulfadiazine91 - 114>0.99<100 µg/kg (MRL)
Sulfamethoxazole91 - 114>0.99<100 µg/kg (MRL)
and other sulfonamides91 - 114>0.99<100 µg/kg (MRL)
Data sourced from a study on the determination of 14 sulfonamides in milk.[1]

Table 2: Method Performance for Sulfonamide Analysis in Pork Tissue

AnalyteRecovery (%)Linearity (r²)Instrument LOQ (µg/L)
Sulfamethazine86.6 - 119.8>0.9990.006 - 0.080
Sulfathiazole86.6 - 119.8>0.9990.006 - 0.080
Sulfapyridine86.6 - 119.8>0.9990.006 - 0.080
and other sulfonamides86.6 - 119.8>0.9990.006 - 0.080
Data from a method for the determination of 11 sulfonamide residues in pork.[2]

Table 3: Method Performance for Sulfonamide Analysis in Water

AnalyteRecovery (%)Linearity (r²)LOQ (ng/L)
19 Sulfonamides70 - 96>0.998Several ppt level
Data from a reliable determination of sulfonamides in water using UHPLC-MS/MS.[7]

Experimental Protocols

This section details the methodologies for the analysis of sulfonamides in biological matrices using this compound as an internal standard.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol. Store this solution at -20°C.

  • Working Stock Solution (10 µg/mL): Prepare a working stock solution by diluting the primary stock solution 1:100 with a 50:50 (v/v) mixture of methanol and water.

  • Spiking Solution (Concentration as required): Further dilute the working stock solution to the desired concentration for spiking into samples. The final concentration should be comparable to the expected analyte concentration in the samples.

Sample Preparation

The choice of sample preparation protocol depends on the matrix. Below are examples for milk and animal tissue.

Protocol 1: Sulfonamide Extraction from Milk [1]

  • Transfer a 5 mL milk sample into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 10 mL of a 6:4 (v/v) mixture of acetonitrile and ethyl acetate.

  • Vortex the mixture thoroughly and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper layer (supernatant) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 1.5 mL of n-hexane to the residue and vortex to remove fat content.

  • Add 1.5 mL of 10% methanol in water and vortex.

  • Centrifuge and transfer an aliquot of the lower aqueous layer for LC-MS/MS analysis.

Protocol 2: Sulfonamide Extraction from Animal Tissue

  • Weigh 2 grams of homogenized tissue into a 50 mL polypropylene centrifuge tube.[5]

  • Add a known amount of this compound internal standard solution.[5]

  • Add 10 mL of ethyl acetate and homogenize.

  • Centrifuge to separate the organic layer.

  • Transfer the ethyl acetate layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

  • Column: A C18 analytical column is commonly used for the separation of sulfonamides.[5]

  • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) as mobile phase A and an organic solvent like methanol or acetonitrile (also with 0.1% formic acid) as mobile phase B is typical.[7][8]

  • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally employed.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used as sulfonamides are readily protonated.[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for each sulfonamide and for this compound need to be optimized. For Sulfamethazine, a common transition is m/z 279.1 -> 156.1. The corresponding transition for this compound would be m/z 283.1 -> 160.1.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow and the logical relationship of using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Milk, Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Results Final Concentration Results Quantification->Results

Caption: General workflow for sulfonamide analysis using an internal standard.

internal_standard_logic Analyte Analyte (Sulfamethazine) SamplePrep Sample Preparation Variability Analyte->SamplePrep MatrixEffect Matrix Effects (Ion Suppression/Enhancement) Analyte->MatrixEffect InstrumentResponse Instrument Response Fluctuations Analyte->InstrumentResponse IS Internal Standard (this compound) IS->SamplePrep IS->MatrixEffect IS->InstrumentResponse Ratio Ratio of Analyte to IS SamplePrep->Ratio Affects Both MatrixEffect->Ratio Affects Both InstrumentResponse->Ratio Affects Both AccurateQuant Accurate Quantification Ratio->AccurateQuant

Caption: Logic of using an internal standard for accurate quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of sulfonamide residues in various biological matrices by LC-MS/MS. Its ability to compensate for analytical variability is crucial for achieving the accuracy and precision required for regulatory compliance and research applications. The detailed protocols and performance data presented in this application note offer a solid foundation for the development and validation of sensitive and accurate analytical methods for sulfonamide analysis.

References

Application Note: Quantitative Analysis of Sulfonamides in Animal Tissue Using Sulfamethazine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections and as growth promoters.[1] The extensive use of these compounds can lead to the presence of their residues in food products of animal origin, such as meat, milk, and eggs.[1][2] Concerns over the potential risks to human health, including allergic reactions and the development of antibiotic resistance, have led regulatory bodies worldwide to establish Maximum Residue Limits (MRLs) for sulfonamides in foodstuffs.[2][3]

This application note describes a robust and sensitive method for the quantitative analysis of multiple sulfonamide residues in animal tissues using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sulfamethazine-d4, is employed to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane (all LC-MS grade).

  • Reagents: Formic acid (FA), Ammonium acetate, Disodium ethylenediaminetetraacetic acid (EDTA), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).

  • Standards: Certified reference standards of the target sulfonamides and this compound.

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Solid Phase Extraction (SPE) Cartridges: As needed for cleanup.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each sulfonamide standard and this compound in 10 mL of methanol to prepare individual stock solutions.[4] Store at -20°C.

  • Intermediate Stock Solution (10 µg/mL): Prepare a mixed intermediate stock solution of all target sulfonamides by diluting the individual stock solutions in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solution with the initial mobile phase composition. The concentration range should bracket the expected concentrations in the samples.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in the extraction solvent to the desired concentration.

Sample Preparation: Modified QuEChERS Protocol

This protocol is a generalized representation based on common practices for the LC-MS/MS analysis of sulfonamides in animal tissues.[1]

  • Homogenization: Homogenize a representative portion of the animal tissue (e.g., muscle, liver) to a uniform consistency.

  • Weighing: Weigh 2 ± 0.1 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known volume of the this compound internal standard spiking solution to each sample, blank, and calibration standard.

  • Extraction:

    • Add 10 mL of acetonitrile (containing 1% acetic acid).

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the tubes at ≥4000 rpm for 10 minutes at 4°C.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge the d-SPE tube at high speed for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenize 1. Homogenize Tissue Sample Weigh 2. Weigh 2g of Homogenized Tissue Homogenize->Weigh Spike 3. Spike with this compound (IS) Weigh->Spike Extract 4. Add ACN & QuEChERS Salts, Vortex Spike->Extract Centrifuge1 5. Centrifuge (≥4000 rpm, 10 min) Extract->Centrifuge1 dSPE 6. d-SPE Cleanup of Supernatant Centrifuge1->dSPE Centrifuge2 7. Centrifuge & Filter (0.22 µm) dSPE->Centrifuge2 LC_MSMS 8. Inject into LC-MS/MS System Centrifuge2->LC_MSMS Quantify 9. Quantify using Calibration Curve LC_MSMS->Quantify G cluster_sample Sample Matrix cluster_process Analytical Process cluster_detection Detection & Quantification Analyte Target Sulfonamide (Analyte) Process Sample Prep & LC-MS/MS (Extraction Loss, Matrix Effects) Analyte->Process IS This compound (IS) IS->Process Ratio Ratio of Analyte/IS Response Process->Ratio Quant Accurate Quantification Ratio->Quant Compensation

References

Application Note: Determination of Sulfamethazine in Milk by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamethazine is a synthetic sulfonamide antibiotic widely used in veterinary medicine to treat bacterial infections in dairy cattle.[1][2][3] The presence of sulfamethazine residues in milk is a public health concern due to the potential for allergic reactions in sensitive individuals and the development of antibiotic resistance.[3] To ensure consumer safety, regulatory bodies such as the European Union and the U.S. Food and Drug Administration (FDA) have established Maximum Residue Limits (MRLs) for sulfamethazine in milk, which is 100 µg/kg for the sum of all sulfonamides.[3][4][5]

This application note describes a robust and sensitive method for the quantitative determination of sulfamethazine in milk using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotope-labeled internal standard, sulfamethazine-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[3]

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Milk Sample (5 mL) istd Spike with This compound sample->istd precip Protein Precipitation (Acetonitrile:Ethyl Acetate) istd->precip centrifuge1 Centrifugation precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evap Evaporation (Nitrogen Stream) supernatant->evap defat Defatting (n-Hexane) evap->defat reconstitute Reconstitution (10% Methanol) defat->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 final_extract Final Extract for LC-MS/MS centrifuge2->final_extract lc UPLC Separation (C18 Column) final_extract->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Isotope Dilution) ms->quant report Reporting quant->report

Figure 1. Experimental workflow for the determination of sulfamethazine in milk.

Protocols

1. Materials and Reagents

  • Sulfamethazine (≥99% purity) and this compound (isotopic purity ≥98%) were purchased from a certified reference material provider.

  • Acetonitrile, ethyl acetate, n-hexane, and methanol (all LC-MS grade) were obtained from a commercial supplier.[3]

  • Formic acid (LC-MS grade).[2][3]

  • Ultrapure water.[3]

  • Blank milk samples were sourced from a local market and pre-screened to be free of sulfonamides.

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfamethazine and this compound in methanol to prepare individual stock solutions. Store at 2-8 °C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a 10% methanol/water mixture.[3]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 20 ng/mL) for spiking into the milk samples.[3]

3. Sample Preparation

This protocol is adapted from a liquid-liquid extraction method with a defatting step.[3]

  • Transfer 5 mL of milk into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with the this compound internal standard solution and vortex briefly.

  • Add 10 mL of an acetonitrile:ethyl acetate (6:4, v/v) mixture.[3]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.[3]

  • Transfer the supernatant (upper layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Add 1.5 mL of n-hexane to the residue and vortex for 1 minute for defatting.[3]

  • Add 1.5 mL of 10% (v/v) aqueous methanol and vortex for another minute.[3]

  • Centrifuge at 14,000 rpm for 5 minutes to separate the layers.[3]

  • Transfer an aliquot of the lower aqueous methanol layer into an LC vial for analysis.[3]

4. LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Instrument-specific optimization is recommended.

ParameterCondition
LC System UPLC System
Column C18, 3.0 mm x 50 mm, 1.8 µm[1]
Mobile Phase A 0.1% Formic acid in water[2]
Mobile Phase B 0.1% Formic acid in acetonitrile[2]
Flow Rate 0.5 mL/min[2]
Injection Volume 10 µL[2]
Gradient Optimized for separation of sulfamethazine from matrix interferences.
MS System Triple Quadrupole Mass Spectrometer[1][2]
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions See Table 2
Source Temperature Optimized for the specific instrument.
Ion Spray Voltage Optimized for the specific instrument.

Data Presentation

Table 1. Method Performance Characteristics

ParameterResult
Linearity (r²)> 0.99[2]
Recovery91% - 114%[3]
Precision (%RSD)< 10%[1]
Limit of Quantification (LOQ)0.2 - 2.0 ng/mL (in milk)[1]
Measurement Uncertainty7.5% - 12.7%[3]

Table 2. MRM Transitions for Sulfamethazine and its Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Sulfamethazine (Quantifier)279.1186.1100Optimized
Sulfamethazine (Qualifier)279.1124.1100Optimized
This compound 283.1190.1100Optimized

Logical Relationship of Isotope Dilution

IsotopeDilution cluster_sample Sample Matrix cluster_istd Internal Standard cluster_process Analytical Process cluster_measurement Measurement cluster_result Final Result Analyte Sulfamethazine (Unknown Amount) Extraction Extraction & Cleanup Analyte->Extraction ISTD This compound (Known Amount) ISTD->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Measure Peak Area Ratio (Analyte / ISTD) LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

Figure 2. Principle of isotope dilution for accurate quantification.

The described isotope dilution LC-MS/MS method provides a highly selective, sensitive, and accurate means for the determination of sulfamethazine in milk. The sample preparation procedure effectively removes matrix interferences, and the use of an isotope-labeled internal standard ensures reliable quantification. The method's performance characteristics, including linearity, recovery, and precision, meet the requirements for regulatory monitoring of sulfamethazine residues in milk, helping to ensure food safety.

References

Application Note: Quantification of Sulfonamides in Environmental Water Samples Using Sulfamethazine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the quantitative analysis of sulfonamide antibiotics in various environmental water matrices, such as river water, groundwater, and wastewater treatment plant effluents.[1] The method utilizes solid-phase extraction (SPE) for sample pre-concentration and clean-up, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.[1][2][3] The use of an isotopically labeled internal standard, Sulfamethazine-d4, is crucial for achieving accurate and precise results by compensating for matrix effects and variations in extraction efficiency.[1][4]

Principle and Rationale

The extensive use of sulfonamides in human and veterinary medicine has led to their presence in the environment, raising concerns about the development of antibiotic resistance.[5] Accurate monitoring of these compounds in water bodies is therefore essential. This method employs isotope dilution mass spectrometry (IDMS), which is considered the gold standard for high accuracy and precision in quantitative analysis.[4] By spiking the samples with a known amount of this compound at the beginning of the sample preparation process, any analyte losses during extraction and potential signal suppression or enhancement during LC-MS/MS analysis can be effectively corrected.[4]

Experimental Protocols

Materials and Reagents
  • Standards: Analytical standards of target sulfonamides and this compound (internal standard).

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.[1]

  • Reagents: Formic acid, ammonium hydroxide, and ethylenediaminetetraacetic acid (EDTA).[1]

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 500 mg, 6 mL) are recommended for broad-spectrum sulfonamide retention.[1][6]

  • Glassware and Equipment: Amber glass bottles for sample collection, volumetric flasks, pipettes, filtration apparatus with 0.45 µm filters, SPE vacuum manifold, and a sample concentrator/evaporator.[1]

Sample Collection and Preparation
  • Collect water samples in amber glass bottles to prevent photodegradation and store at 4°C until analysis.[5]

  • For a 500 mL water sample, add 0.25 g of EDTA to chelate metal ions that might interfere with the analysis.[3][6]

  • Adjust the sample pH to between 4 and 7 using diluted hydrochloric acid or ammonium hydroxide.[3][7]

  • Spike the sample with the this compound internal standard solution to a final concentration of 40 ng/L.[3][7]

  • Filter the water sample through a 0.45 µm filter to remove particulate matter.[1]

Solid-Phase Extraction (SPE)
  • Conditioning: Precondition the HLB SPE cartridge with 6 mL of methanol followed by 6 mL of ultrapure water.[6] Do not allow the cartridge to dry out.[1]

  • Loading: Load the prepared water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.[1][3]

  • Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.[3]

  • Drying: Dry the cartridge thoroughly by applying a high vacuum for at least 10 minutes.[1]

  • Elution: Elute the retained sulfonamides and the internal standard with two 4 mL aliquots of methanol.[1]

Eluate Concentration and Reconstitution
  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 1:1 v/v) or the initial mobile phase composition.[6][7]

  • Vortex the reconstituted sample thoroughly and centrifuge if necessary to remove any particulates before LC-MS/MS analysis.[3]

LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used.[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile or methanol (B) is typically employed.[2][3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and selected reaction monitoring (SRM) mode.[2]

  • Injection Volume: 5-25 µL.[8][9]

Data Presentation

The following table summarizes typical performance data for the analysis of various sulfonamides in water samples using an isotopically labeled internal standard method.

AnalyteLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)MatrixReference
Sulfamethoxazole0.01 - 0.31.2 - 4.372 - 120Wastewater, Surface Water[2][6][9][10]
Sulfamethazine0.05-42 - 118Wastewater, River Water[9][11]
Sulfadiazine-3.2 - 19.680 - 116Seawater, Pomfrets[10]
Sulfapyridine--88Wastewater[11]
Sulfamerazine0.7 - 7.82.4 - 26.080.0 - 116.0Seawater, Aquaculture Wastewater, Lake Water[10]
Sulfadimethoxine--80 - 90Surface Water[3]

Note: The values presented are a range compiled from multiple sources and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Sample Collection (Amber Glass Bottle) Additives 2. Add EDTA & Adjust pH SampleCollection->Additives Spiking 3. Spike with This compound (IS) Additives->Spiking Filtration 4. Filtration (0.45 µm filter) Spiking->Filtration Conditioning 1. Cartridge Conditioning Filtration->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Cartridge Washing Loading->Washing Drying 4. Cartridge Drying Washing->Drying Elution 5. Elution of Analytes Drying->Elution Concentration 1. Eluate Concentration Elution->Concentration Reconstitution 2. Reconstitution Concentration->Reconstitution LCMS 3. LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for sulfonamide analysis in water.

internal_standard_principle cluster_process Sample Preparation & Analysis cluster_quantification Quantification Analyte Target Sulfonamide (Unknown Amount) SPE Solid-Phase Extraction Analyte->SPE IS This compound (Known Amount) IS->SPE LCMS LC-MS/MS Detection SPE->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Calculation Calculate Analyte Concentration Ratio->Calculation

References

Application Note: High-Throughput Sample Preparation for the Quantification of Sulfamethazine-d4 in Animal Tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis of veterinary drug residues in animal-derived food products.

Abstract: Sulfamethazine (SMZ) is a widely used sulfonamide antibiotic in veterinary medicine for therapeutic and prophylactic purposes.[1] Monitoring its residues in edible animal tissues is crucial for food safety and regulatory compliance.[2] The use of a stable isotope-labeled internal standard, such as Sulfamethazine-d4 (d4-SMZ), is essential for accurate quantification, as it effectively compensates for matrix effects and variations in sample recovery during preparation and analysis. This application note provides detailed protocols for the extraction and cleanup of d4-SMZ and its parent compound from various animal tissues, including liver, muscle, and kidney, prior to LC-MS/MS analysis. The methodologies described include a modern QuEChERS-based approach and a classic liquid-solid extraction with sonication, offering options for different laboratory needs and throughput requirements.

Principle of Analysis

The accurate determination of Sulfamethazine in animal tissue relies on a robust sample preparation procedure. The general workflow involves the homogenization of the tissue sample, followed by the addition of a known amount of deuterated internal standard (this compound). The analytes are then extracted from the tissue matrix using an organic solvent. The resulting extract is subsequently cleaned up to remove interfering substances such as proteins and lipids. Finally, the purified extract is analyzed using a sensitive and selective technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

general_workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenize 1. Homogenize Animal Tissue Spike 2. Spike with This compound (IS) Homogenize->Spike Extract 3. Solvent Extraction Spike->Extract Cleanup 4. Extract Cleanup Extract->Cleanup Analysis 5. LC-MS/MS Analysis Cleanup->Analysis

Caption: General workflow for this compound analysis in tissue.

Experimental Protocols

Two primary methods are presented: a rapid QuEChERS-based protocol and a traditional sonication-aided solvent extraction method.

Protocol 1: QuEChERS Extraction and Dispersive SPE (dSPE) Cleanup

This method, adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, is highly efficient for processing multiple samples.[1]

A. Materials and Reagents

  • Homogenized Animal Tissue (e.g., liver, muscle)

  • This compound (d4-SMZ) internal standard (IS) solution

  • Acetonitrile (ACN) with 1% Acetic Acid

  • QuEChERS EN 15662 Extraction Salts (e.g., Magnesium Sulfate, Sodium Chloride, Sodium Citrates)

  • Dispersive SPE (dSPE) Cleanup Tubes containing PSA (primary secondary amine) and MgSO₄

  • Methanol (MeOH), Water (H₂O), Formic Acid (FA)

  • Centrifuge tubes (15 mL and 50 mL)

  • High-speed centrifuge

  • Nitrogen evaporator

B. Extraction Procedure

  • Weigh 2-5 g of homogenized tissue into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of ACN with 1% acetic acid.

  • Add the QuEChERS extraction salts.

  • Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 10 minutes.[3]

  • Carefully collect the upper acetonitrile supernatant.

C. Dispersive SPE Cleanup

  • Transfer an aliquot (e.g., 4-6 mL) of the supernatant to a 15 mL dSPE cleanup tube.

  • Vortex for 30 seconds to 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer the cleaned supernatant to a new tube.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.[4]

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase (e.g., 80:20 Methanol:Water with 0.1% Formic Acid).[3]

  • Filter the final extract through a 0.22 µm filter before LC-MS/MS analysis.[1]

quechers_workflow start Start: Homogenized Tissue step1 1. Add ACN (1% Acetic Acid) & Spike with d4-SMZ IS start->step1 step2 2. Add QuEChERS Salts step1->step2 step3 3. Vortex (1 min) & Centrifuge (10 min) step2->step3 step4 4. Collect Supernatant step3->step4 step5 5. Add Supernatant to dSPE Tube (PSA/MgSO4) step4->step5 step6 6. Vortex (1 min) & Centrifuge (5 min) step5->step6 step7 7. Evaporate & Reconstitute step6->step7 end Ready for LC-MS/MS Analysis step7->end

Caption: Detailed QuEChERS workflow for tissue sample preparation.

Protocol 2: Sonication-Aided Liquid-Solid Extraction and SPE Cleanup

This protocol is a robust, classic method suitable for various tissue types.

A. Materials and Reagents

  • Homogenized Animal Tissue (e.g., muscle, kidney)

  • This compound (d4-SMZ) internal standard (IS) solution

  • Dichloromethane or Ethyl Acetate[5][6]

  • Ultrasonic bath (sonicator)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Silica or C18)[5][7]

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Appropriate solvents for conditioning, washing, and eluting SPE cartridges (e.g., Methanol, Acetonitrile, water)

B. Extraction Procedure

  • Weigh 2-5 g of homogenized tissue into a centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 20-25 mL of dichloromethane.[7]

  • Sonicate the mixture in an ultrasonic bath for 10-15 minutes.[7]

  • Centrifuge at high speed (e.g., 3500 rpm) for 10 minutes to pellet the tissue solids.[4]

  • Decant the dichloromethane extract into a clean tube.

  • Repeat the extraction (steps 3-6) on the tissue pellet and combine the supernatants.

  • Evaporate the combined extracts to dryness under a stream of nitrogen.

C. Solid-Phase Extraction (SPE) Cleanup

  • Reconstitute the dried extract in a small volume of a suitable solvent for loading onto the SPE cartridge.

  • Condition the SPE cartridge (e.g., Silica or C18) according to the manufacturer's instructions (typically with methanol followed by water or the loading solvent).

  • Load the reconstituted sample onto the conditioned cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analytes (SMZ and d4-SMZ) with a stronger organic solvent.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the final residue in the mobile phase for LC-MS/MS analysis.

Data Presentation: Performance of Extraction Methods

The following table summarizes quantitative data from various studies on Sulfamethazine extraction from animal tissues. These values provide an expected performance range for the described protocols.

Extraction MethodMatrix (Tissue)Recovery (%)RSD (%)LOQ/LODReference
Sonication-aided (Dichloromethane)Swine Muscle89.5N/A50 µg/kg (LOD)[7]
Sonication-aided (Dichloromethane)Swine Kidney80.5N/A50 µg/kg (LOD)[7]
Sonication-aided (Dichloromethane)Swine Muscle~87N/A100 µg/kg (Target)[5]
Sonication-aided (Dichloromethane)Swine Kidney~76N/A100 µg/kg (Target)[5]
Acetonitrile Extraction & DerivatizationSwine, Cattle, Sheep, Chicken Tissues96 - 994 - 1010 µg/kg (LOD)[8]
Acetonitrile Extraction & LLESalmon Muscle~85 (for SMZ)~4 (for SMZ)0.1 ng/g (LOD)[9]
QuEChERS & dSPEBovine Liver53 - 932.1 - 16.85 ng/g (LOQ)[1]
Matrix Solid-Phase DispersionCattle & Trout Muscle>80 (at 100 ppb)<15100 µg/kg (Target)[10]

N/A: Not Available in the cited source. LOD: Limit of Detection; LOQ: Limit of Quantification.

Conclusion

The protocols detailed in this application note provide effective and reproducible methods for the extraction of Sulfamethazine and its deuterated internal standard, this compound, from animal tissues. The QuEChERS-based method offers a high-throughput solution with excellent recovery and minimal solvent usage.[1] The sonication-aided extraction method serves as a robust alternative. The choice of method can be tailored to the specific laboratory workflow, available equipment, and desired sample throughput. The use of this compound is critical in all procedures to ensure the highest accuracy and precision in final quantification by correcting for analytical variability.

References

Application Note: High-Recovery Solid-Phase Extraction Protocol for Sulfamethazine in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethazine, a widely used sulfonamide antibiotic in veterinary medicine, is frequently detected in wastewater effluents due to its incomplete metabolism in animals and subsequent excretion.[1] Its presence in aquatic environments raises concerns about the development of antibiotic-resistant bacteria and potential ecological impacts.[2] Accurate monitoring of sulfamethazine concentrations in wastewater is crucial for environmental risk assessment and evaluating the effectiveness of wastewater treatment processes.[3]

Solid-phase extraction (SPE) is a robust and widely adopted technique for the pre-concentration and purification of trace organic contaminants, like sulfamethazine, from complex aqueous matrices such as wastewater.[4] This application note provides a detailed protocol for the solid-phase extraction of sulfamethazine from wastewater samples, optimized for high recovery and compatibility with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Summary

The following table summarizes typical performance data for the solid-phase extraction of sulfonamides, including sulfamethazine, from water samples using Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges.

AnalyteSPE SorbentSample Volume (mL)Recovery (%)RSD (%)LOQ (ng/L)Analytical MethodReference
SulfamethazineOasis HLB100070 - 944 - 191LC-MS/MS[5]
19 SulfonamidesAgilent Bond Elut HLB50070 - 96 (in pure water)< 15several ppt levelUHPLC-MS/MS[6]
17 SulfonamidesNot SpecifiedNot Specified79 - 1180.3 - 14.50.01 - 0.05UPLC-MS/MS[3]

RSD: Relative Standard Deviation; LOQ: Limit of Quantitation

Experimental Protocol

This protocol details the materials, reagents, and step-by-step procedure for the extraction of sulfamethazine from wastewater samples.

1. Materials and Reagents

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges, 6 mL, 500 mg (e.g., Waters Oasis HLB or Agilent Bond Elut HLB) are recommended for their broad retention of sulfonamides.[4][7]

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and ultrapure water.

  • Reagents: Formic acid, ammonium hydroxide, and ethylenediaminetetraacetic acid (EDTA).[4]

  • Standards: Analytical standard of sulfamethazine and its corresponding isotopically labeled internal standard (e.g., ¹³C₆-Sulfamethazine).[8]

  • Sample Collection Vessels: Amber glass bottles to prevent photodegradation.[4]

  • Glassware and Equipment: Volumetric flasks, pipettes, filtration apparatus with 0.45 µm glass fiber filters, SPE vacuum manifold, and a sample concentrator/evaporator with a nitrogen stream.[5]

2. Sample Preparation

  • Collection and Filtration: Collect wastewater samples in amber glass bottles. To remove particulate matter, filter the samples through a 0.45 µm glass fiber filter.[5]

  • Chelation: Add EDTA to the filtered sample to a final concentration of 0.5 g/L to minimize the interaction of sulfonamides with metal ions.[6][7]

  • pH Adjustment: Adjust the sample pH to approximately 4.0 using diluted sulfuric acid. This protonates the sulfonamides, enhancing their retention on the SPE sorbent.[5]

  • Internal Standard Spiking: Spike the sample with an appropriate amount of ¹³C₆-Sulfamethazine internal standard to compensate for matrix effects and variations in extraction efficiency.[4]

3. Solid-Phase Extraction Procedure

  • Cartridge Conditioning:

    • Pass 6 mL of methanol through the HLB cartridge.[7]

    • Pass 6 mL of ultrapure water (pH adjusted to 4.0) through the cartridge. Do not allow the cartridge to dry out.[5][7]

  • Sample Loading:

    • Load the prepared wastewater sample (typically 500-1000 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[4][6]

  • Cartridge Washing:

    • After loading, wash the cartridge with 5-6 mL of ultrapure water to remove interfering substances.[6][7]

  • Cartridge Drying:

    • Dry the cartridge thoroughly by applying a high vacuum or passing a stream of nitrogen for at least 10-15 minutes to remove residual water.[4][5]

  • Elution:

    • Elute the retained sulfamethazine and internal standard from the cartridge by passing two aliquots of 4-5 mL of methanol through the cartridge.[4][5] Some methods suggest using methanol containing 2% aqueous ammonia for elution.[6] Collect the eluate in a clean collection tube.

4. Eluate Concentration and Reconstitution

  • Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitution: Reconstitute the dried residue in 1 mL of a water/acetonitrile mixture (e.g., 95:5 v/v) or a methanol/water mixture (e.g., 1:1 v/v).[5][7] Vortex the sample to ensure the residue is fully dissolved.

  • Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter before analysis.[7]

5. Analysis

The extracted and reconstituted sample is now ready for analysis by LC-MS/MS for the quantification of sulfamethazine.

Experimental Workflow

Caption: Solid-Phase Extraction Workflow for Sulfamethazine.

References

Application Note: High-Sensitivity GC-MS Method for the Detection and Quantification of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of sulfonamide residues in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Sulfonamides, a class of synthetic antimicrobial agents, are widely used in veterinary medicine, and their residues in food products are a significant concern for human health. The described method involves a comprehensive sample preparation procedure, including extraction, clean-up, and derivatization, followed by optimized GC-MS analysis for accurate quantification and confirmation. This protocol is intended for researchers, scientists, and professionals in drug development and food safety testing.

Introduction

Sulfonamides are extensively used for therapeutic and prophylactic purposes in animal husbandry. Regulatory agencies worldwide have established maximum residue limits (MRLs) for sulfonamides in food products of animal origin to ensure consumer safety. Consequently, sensitive and reliable analytical methods are crucial for monitoring these residues. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for sulfonamide analysis, GC-MS offers a viable and powerful alternative, particularly with appropriate sample derivatization to enhance volatility and thermal stability.[1][2] This application note provides a detailed protocol for the analysis of a panel of common sulfonamides using GC-MS.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of sulfonamides is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Sample Homogenization extraction Solvent Extraction (e.g., Ethyl Acetate) sample->extraction cleanup Solid Phase Extraction (SPE) Clean-up extraction->cleanup derivatization Derivatization with (e.g., Diazomethane followed by Pentafluoropropionic Anhydride) cleanup->derivatization gc_separation GC Separation derivatization->gc_separation ms_detection MS Detection (Scan or SIM mode) gc_separation->ms_detection quantification Quantification ms_detection->quantification confirmation Confirmation ms_detection->confirmation

Caption: Experimental workflow for sulfonamide analysis by GC-MS.

Materials and Reagents

  • Solvents: Acetonitrile, Ethyl Acetate, Methanol, Hexane (all HPLC or GC grade)

  • Reagents: Acetic Acid, Sodium Hydroxide, Potassium Phosphate (monobasic and dibasic), Diazomethane (or a suitable precursor for its generation), Pentafluoropropionic Anhydride (PFPA), (Trimethylsilyl)diazomethane.[3][4]

  • Standards: Analytical standards of the target sulfonamides and a suitable internal standard (e.g., a deuterated analog or a structurally similar sulfonamide not expected in samples).[5]

  • Solid Phase Extraction (SPE) Cartridges: Cation and anion exchange cartridges for sample clean-up.[3]

Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each sulfonamide standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetone) in a volumetric flask.[5][6] Store stock solutions at ≤ -10 °C.[5]

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with an appropriate solvent to the desired concentrations for calibration curves.

Sample Preparation

This protocol is a general guideline and may require optimization based on the specific matrix (e.g., tissue, egg, milk).

  • Homogenization: Homogenize the sample (e.g., 2.5 g of tissue) until a uniform consistency is achieved.[5]

  • Extraction:

    • Add an appropriate volume of extraction solvent (e.g., 25 mL of ethyl acetate) to the homogenized sample.[5]

    • Vortex or shake vigorously for 10-15 minutes.

    • Centrifuge to separate the organic and aqueous/solid phases.

    • Collect the supernatant (organic layer).

  • Clean-up (Solid Phase Extraction - SPE):

    • Condition a cation exchange SPE cartridge followed by an anion exchange cartridge.

    • Load the extracted sample onto the conditioned cartridges.

    • Wash the cartridges with a suitable solvent to remove interferences.

    • Elute the sulfonamides from the cartridges using an appropriate elution solvent.

Derivatization

Derivatization is a critical step to increase the volatility and thermal stability of sulfonamides for GC analysis.[3]

  • Methylation: The amine group of sulfonamides can be methylated using diazomethane or (trimethylsilyl)diazomethane.[3][4]

  • Acylation: Following methylation, the extract is further derivatized by acylation, for example, with pentafluoropropionic anhydride (PFPA).[3][5] This step targets the sulfonamide nitrogen.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., toluene) for GC-MS injection.[7]

GC-MS Analysis

The following are typical GC-MS parameters and may need to be optimized for the specific instrument and analytes.

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Splitless mode.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.[5]

      • Ramp: 10-20 °C/min to 280-300 °C.

      • Hold: 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230-250 °C.

    • Acquisition Mode:

      • Full Scan: To identify the fragmentation patterns of the derivatized sulfonamides.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. Select 2-3 characteristic ions for each target analyte.[5]

Data Presentation

The quantitative performance of the method should be evaluated through a validation study. Key parameters are summarized in the tables below.

Table 1: GC-MS Parameters for Sulfonamide Analysis
ParameterValue
GC System
Column30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature270 °C
Oven Program150 °C (1 min), then 15 °C/min to 290 °C (5 min)
Carrier GasHelium, 1.0 mL/min
MS System
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Table 2: Quantitative Data for Selected Sulfonamides
SulfonamideRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Recovery (%)LOQ (µg/kg)
Sulfadiazine10.5[Value][Value][Value]85 - 1105
Sulfamethazine11.2[Value][Value][Value]90 - 1055
Sulfamethoxazole11.8[Value][Value][Value]88 - 1125
Sulfathiazole10.8[Value][Value][Value]82 - 10810
Sulfapyridine11.5[Value][Value][Value]91 - 1075

Note: Specific m/z values for derivatized sulfonamides need to be determined experimentally.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the detection and quantification of sulfonamide residues. The combination of a thorough sample preparation protocol, including a crucial derivatization step, and optimized GC-MS parameters allows for the accurate analysis of these compounds at levels relevant to regulatory MRLs. This application note serves as a comprehensive guide for laboratories involved in food safety and pharmaceutical analysis. Method validation should be performed in the respective laboratory to ensure its suitability for the intended application.

References

Application of Sulfamethazine-d4 in Pharmacokinetic Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamethazine is a broad-spectrum sulfonamide antibiotic widely used in veterinary medicine. To ensure its efficacy and safety, it is crucial to understand its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). Accurate quantification of sulfamethazine in biological matrices is fundamental to these studies. The use of a stable isotope-labeled internal standard, such as Sulfamethazine-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalytical quantification. This approach provides high accuracy and precision by correcting for variability during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of sulfamethazine, aimed at researchers, scientists, and drug development professionals.

Data Presentation: Pharmacokinetic Parameters of Sulfamethazine

Table 1: Pharmacokinetic Parameters of Sulfamethazine in Cattle

ParameterValueSpeciesAdministrationReference
Elimination Half-life (t½)7.46 ± 1.05 hBovineIntravenous (IV)[1]
9 hCattleIntravenous (IV)[2]
Clearance (Cl)30.34 ml/h·kgBovineIntravenous (IV)[1]
Area Under the Curve (AUC)Higher in Bovine vs. BuffaloBovineIntravenous (IV)[1]
Volume of Distribution (Vd)0.35 L/kgCattleIntravenous (IV)[2]

Table 2: Pharmacokinetic Parameters of Sulfamethazine in Pigs

ParameterValueSpeciesAdministrationReference
Elimination Half-life (t½β)9.8 ± 0.6 hPigsIntravenous (IV)[3]
16.9 hPigsIntravenous (IV) & Oral (PO)[4]
Clearance (Cl)0.054 ± 0.001 L/kg/hPigsIntravenous (IV)[3]
Volume of Distribution (Vd)0.77 ± 0.06 L/kgPigsIntravenous (IV)[3]
Bioavailability (F)1.01 ± 0.07PigsIntramuscular (IM)[3]
85.8 ± 5.3%PigsOral (PO)[4]
Area Under the Curve (AUC₀→∞)1485 ± 41 mg/h/LPigsIntravenous (IV)[3]

Experimental Protocols

1. In-Life Phase: Pharmacokinetic Study in Swine

This protocol outlines a typical pharmacokinetic study design in pigs.

  • Animals: Healthy pigs, appropriately acclimated to the study environment.

  • Housing and Diet: Housed in individual pens with ad libitum access to water and a standard diet free of any medications.

  • Drug Administration:

    • Intravenous (IV): A single dose of sulfamethazine (e.g., 80 mg/kg body weight) is administered via an ear vein catheter.[3]

    • Oral (PO): A single oral dose of sulfamethazine is administered via gavage.

  • Blood Sampling:

    • Blood samples (e.g., 5 mL) are collected from a jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing.

    • Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation:

    • Immediately after collection, blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

    • The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.

2. Bioanalytical Phase: Quantification of Sulfamethazine in Plasma using LC-MS/MS with this compound Internal Standard

This protocol details the analytical method for measuring sulfamethazine concentrations in plasma samples.

  • Materials and Reagents:

    • Sulfamethazine reference standard

    • This compound internal standard (IS)

    • LC-MS grade acetonitrile, methanol, and water

    • Formic acid

    • Blank plasma from the same species for calibration standards and quality control samples.

  • Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

    • Thaw plasma samples, calibration standards, and quality control samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

    • Spike with 20 µL of this compound working solution (at a concentration that provides a robust signal).

    • Add 600 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

  • Liquid Chromatography (LC) Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution: A suitable gradient to ensure separation from endogenous matrix components. For example:

      • 0-1 min: 10% B

      • 1-5 min: 10% to 90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90% to 10% B

      • 6.1-8 min: 10% B

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Sulfamethazine: Precursor ion (m/z) 279.1 → Product ion (m/z) 156.1 (quantifier), 186.1 (qualifier).

      • This compound: Precursor ion (m/z) 283.1 → Product ion (m/z) 160.1.

    • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

  • Data Analysis:

    • Quantify sulfamethazine concentrations in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are then calculated from the plasma concentration-time data using appropriate software.

Visualizations

experimental_workflow cluster_in_life In-Life Phase cluster_bioanalysis Bioanalytical Phase Animal_Dosing Animal Dosing (IV or Oral) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Centrifugation & Plasma Separation Blood_Sampling->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Sample_Thawing Thaw Plasma Samples Sample_Storage->Sample_Thawing IS_Spiking Spike with This compound (IS) Sample_Thawing->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Extraction Supernatant Evaporation & Reconstitution Protein_Precipitation->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Parameter Calculation Data_Processing->PK_Analysis

Fig. 1: Experimental workflow for a pharmacokinetic study.

internal_standard_logic cluster_sample_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_result Result Analyte Sulfamethazine (Analyte) Extraction_Loss Potential Loss During Extraction & Cleanup Analyte->Extraction_Loss Matrix_Effects Ion Suppression/Enhancement in MS Source Analyte->Matrix_Effects IS This compound (Internal Standard) IS->Extraction_Loss IS->Matrix_Effects Analyte_Signal Analyte Signal (Affected by Loss/Matrix Effects) Extraction_Loss->Analyte_Signal IS_Signal IS Signal (Similarly Affected) Extraction_Loss->IS_Signal Matrix_Effects->Analyte_Signal Matrix_Effects->IS_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Accurate_Quant Accurate & Precise Quantification Ratio->Accurate_Quant

Fig. 2: Logic of using a deuterated internal standard.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MS/MS Parameters for Sulfamethazine-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing tandem mass spectrometry (MS/MS) parameters for the quantification of Sulfamethazine-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI) mode?

A1: The exact mass of this compound is 282.10885386 Da.[1] In positive ESI mode, the compound is readily protonated. Therefore, the expected precursor ion to monitor is the [M+H]⁺ adduct, which corresponds to an m/z of approximately 283.1 .

Q2: Which are the most common product ions for Sulfamethazine fragmentation, and can they be used for this compound?

A2: Yes, the fragmentation pattern of this compound is expected to be very similar to that of non-deuterated Sulfamethazine, with a +4 Da mass shift for fragments retaining the deuterated phenyl ring. Common product ions for Sulfamethazine (precursor m/z 279.1) arise from the cleavage of the sulfonamide bond and subsequent fragmentations. Key product ions include m/z 186, 156, 124, 108, and 92.[2][3] For this compound (precursor m/z 283.1), the corresponding primary product ion retaining the deuterated ring would be m/z 160. The fragment at m/z 124, corresponding to the dimethylpyrimidinyl moiety, should remain unchanged.

Q3: Why is it necessary to optimize the collision energy for this compound independently, even if I have values for Sulfamethazine?

A3: While the optimal collision energy for a deuterated internal standard is often close to that of the non-deuterated analyte, it is best practice to optimize it independently. Subtle differences in bond energies due to the deuterium labeling can slightly alter the optimal collision energy for maximum fragmentation efficiency of a specific product ion. Independent optimization ensures the highest sensitivity and specificity for your internal standard, which is crucial for accurate quantification.

Q4: I am observing poor signal intensity for my this compound. What are the potential causes?

A4: Low signal intensity for this compound can stem from several factors:

  • Suboptimal MS/MS parameters: Incorrect precursor/product ion selection or non-optimized collision energy and other lens voltages (e.g., declustering potential, cone voltage) can significantly reduce signal.

  • Ion source conditions: The efficiency of ionization is dependent on source parameters like temperature, gas flows (nebulizer, heater, and curtain gas), and spray voltage. These should be optimized for your specific LC flow rate and mobile phase composition.

  • Sample preparation issues: Inefficient extraction or significant matrix effects (ion suppression) can lead to a reduced signal.

  • Standard degradation: Ensure the integrity of your this compound standard solution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound.

Issue 1: Inconsistent or Unstable Internal Standard Signal
  • Question: The peak area of my this compound internal standard is highly variable across my sample batch. What should I investigate?

  • Answer: Inconsistent internal standard response is a common issue that can compromise the accuracy of your quantitative results. Follow this troubleshooting workflow:

cluster_0 Troubleshooting Inconsistent IS Signal start Inconsistent IS Signal Observed check_sample_prep Review Sample Preparation Consistency (e.g., pipetting, evaporation) start->check_sample_prep check_matrix_effects Investigate Differential Matrix Effects (Post-extraction spike experiment) check_sample_prep->check_matrix_effects Consistent improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) check_sample_prep->improve_cleanup Inconsistent check_matrix_effects->improve_cleanup Differential Effects Observed check_stability Assess Analyte Stability in Matrix (Incubation study) check_matrix_effects->check_stability No Differential Effects resolve Issue Resolved improve_cleanup->resolve modify_conditions Modify Sample Handling (e.g., temperature, pH) check_stability->modify_conditions Unstable check_instrument Verify Instrument Performance (System suitability test) check_stability->check_instrument Stable modify_conditions->resolve instrument_maintenance Perform Instrument Maintenance (Clean ion source, check for leaks) check_instrument->instrument_maintenance Performance Issue check_instrument->resolve Performance OK unresolved Issue Persists - Consult Instrument Specialist instrument_maintenance->unresolved

Caption: Workflow for troubleshooting inconsistent internal standard signals.

Issue 2: Chromatographic Peak Tailing or Splitting for this compound
  • Question: My this compound peak shows significant tailing. How can I improve the peak shape?

  • Answer: Poor peak shape can affect integration and reproducibility. Consider the following:

    • Mobile Phase pH: Sulfamethazine is an amphoteric compound. Ensure the mobile phase pH is at least 2 units away from its pKa values to maintain a consistent ionic state and avoid peak tailing. Using a mobile phase with a low pH (e.g., 0.1% formic acid) is common for sulfonamide analysis in positive ion mode.

    • Column Choice: A high-quality C18 column is typically suitable. If issues persist, consider a column with a different stationary phase or end-capping.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase to prevent peak distortion.

    • System Contamination: Residual basic compounds in the LC system can cause peak tailing for acidic or amphoteric analytes. Flush the system thoroughly.

Quantitative Data Summary

The following tables provide typical MS/MS parameters for Sulfamethazine, which can be used as a starting point for the optimization of this compound. The precursor ion for this compound will be m/z 283.1. Product ions containing the deuterated phenyl ring will have a +4 Da shift (e.g., m/z 156 becomes m/z 160).

Table 1: Example MRM Transitions and Collision Energies for Sulfamethazine

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference Application
279.3124.121Swine Farm Samples[4]
279.3156.012Swine Farm Samples[4]
279.0186.020Milk Samples[2]

Table 2: General Mass Spectrometer Source Parameters

ParameterTypical Value
Ionization ModePositive Electrospray (ESI+)
Capillary Voltage3500 - 4000 V
Desolvation Gas Temp.350 °C
Drying Gas Flow10.5 L/min
Nebulizer Gas Pressure53 psi

Note: These are example values and should be optimized for your specific instrument and experimental conditions.

Experimental Protocols

Protocol 1: Optimization of Collision Energy for this compound

Objective: To determine the optimal collision energy (CE) for the desired MRM transitions of this compound to achieve maximum signal intensity.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in methanol).

  • Syringe pump.

  • Mass spectrometer with ESI source.

  • Mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Procedure:

  • Infusion Setup: Infuse the this compound standard solution directly into the mass spectrometer's ion source using a syringe pump at a stable flow rate (e.g., 10 µL/min). T-in the infusion line with the LC mobile phase at your method's flow rate to mimic chromatographic conditions.

  • Precursor Ion Confirmation: In full scan or precursor ion scan mode, confirm the presence and maximize the intensity of the [M+H]⁺ ion for this compound (m/z 283.1) by adjusting source parameters (capillary voltage, gas flows, temperature).

  • Product Ion Scan: Perform a product ion scan on m/z 283.1 to identify the most abundant and specific fragment ions. Use a moderate collision energy (e.g., 20 eV) as a starting point.

  • Collision Energy Ramp:

    • Set up a Multiple Reaction Monitoring (MRM) method monitoring the transitions from the precursor ion (m/z 283.1) to the selected product ions (e.g., m/z 160.1, m/z 124.1).

    • For each transition, create an experiment that ramps the collision energy over a relevant range (e.g., 5 to 40 eV in 2 eV steps).

    • Monitor the signal intensity of each product ion as a function of the collision energy.

  • Data Analysis: Plot the intensity of each product ion against the corresponding collision energy. The optimal collision energy is the value that produces the maximum signal intensity. Select this value for your quantitative method.

cluster_1 Collision Energy Optimization Workflow start Start infuse Infuse this compound Standard Solution start->infuse optimize_source Optimize Ion Source for Precursor Ion (m/z 283.1) infuse->optimize_source product_scan Perform Product Ion Scan to Identify Fragments optimize_source->product_scan select_transitions Select Key MRM Transitions (e.g., 283.1 -> 160.1, 283.1 -> 124.1) product_scan->select_transitions ramp_ce Ramp Collision Energy (CE) for Each Transition select_transitions->ramp_ce plot_intensity Plot Intensity vs. CE ramp_ce->plot_intensity determine_optimal_ce Determine Optimal CE (at Max Intensity) plot_intensity->determine_optimal_ce end End determine_optimal_ce->end

Caption: Workflow for optimizing collision energy for this compound.

References

addressing matrix effects in the analysis of Sulfamethazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sulfamethazine and its stable isotope-labeled internal standard, Sulfamethazine-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Sulfamethazine?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Sulfamethazine, by co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] In the analysis of Sulfamethazine, endogenous substances from complex matrices like plasma, milk, or tissue can interfere with the ionization of both the target analyte and its internal standard, this compound, in the mass spectrometer's ion source, leading to unreliable results.[1]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for this analysis?

A2: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis. Because it is chemically and structurally very similar to the analyte (Sulfamethazine), it is expected to have nearly identical chromatographic behavior and experience similar matrix effects, as well as variability during sample preparation and injection.[4] By calculating the peak area ratio of the analyte to the internal standard, these variations can be effectively compensated for, leading to more accurate and precise quantification.[4]

Q3: Can this compound perfectly correct for all matrix effects?

A3: While highly effective, this compound may not perfectly correct for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography. If the matrix effect is not uniform across the entire chromatographic peak, this slight shift in retention time can lead to the analyte and the internal standard experiencing different degrees of ion suppression or enhancement, potentially resulting in inaccurate quantification.

Q4: What are the most common sources of matrix effects in biological samples?

A4: In biological matrices such as plasma, serum, blood, and tissues, common sources of matrix effects include:

  • Phospholipids: These are abundant in cell membranes and can cause significant ion suppression.

  • Proteins and Salts: High concentrations of these endogenous components can interfere with the ionization process.[1]

  • Exogenous substances: Anticoagulants, dosing vehicles, stabilizers, and co-administered medications can also contribute to matrix effects.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Low signal intensity for both Sulfamethazine and this compound.

  • Possible Cause: Significant ion suppression due to a high concentration of co-eluting matrix components. This is often a result of inadequate sample cleanup.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Employ a more rigorous sample cleanup technique to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing matrix components than simpler methods like protein precipitation.[5]

    • Chromatographic Separation: Modify your LC method to better separate Sulfamethazine and this compound from the matrix interferences. This can involve changing the column, adjusting the mobile phase composition, or modifying the gradient.

    • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may also decrease the sensitivity of the assay.[6]

Issue 2: Inconsistent ratio of Sulfamethazine to this compound across replicates.

  • Possible Cause: Variable matrix effects between different samples that are not being fully compensated for by the internal standard. This can be due to significant differences in the composition of the biological samples.

  • Troubleshooting Steps:

    • Evaluate Matrix Variability: Assess the matrix effect in multiple lots of blank matrix to understand the degree of variability.

    • Improve Sample Cleanup: A more robust and consistent sample preparation method can help to minimize the variability in matrix effects between samples.

    • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[7]

Issue 3: Poor peak shape for Sulfamethazine and/or this compound.

  • Possible Cause: Interactions between the analytes and components of the LC system, or co-eluting matrix components altering the local chromatographic environment.

  • Troubleshooting Steps:

    • Check for System Contamination: Ensure the LC system, particularly the column and injector, is clean.

    • Mobile Phase Modification: Adjusting the pH or the concentration of organic modifiers in the mobile phase can improve peak shape. The addition of a small amount of formic acid (e.g., 0.1%) is common for the analysis of sulfonamides to improve ionization and peak shape.[8]

    • Use of a Guard Column: A guard column can help to protect the analytical column from strongly retained matrix components that can cause peak distortion.

Quantitative Data Summary

The following tables summarize recovery data for Sulfamethazine analysis in various matrices, highlighting the effectiveness of different sample preparation methods and the use of an internal standard.

Table 1: Recovery of Sulfamethazine from Milk using an Isotope Dilution LC-MS/MS Method

AnalyteSpiking Level (ng/g)Recovery (%)RSD (%)
Sulfamethazine1098.55.2
25102.13.8
5099.24.1

Data adapted from a study utilizing this compound as an internal standard, demonstrating high accuracy and precision.[8]

Table 2: Comparison of Recovery for Sulfamethazine in Medicated Feed with and without an Internal Standard

MethodAnalyteRecovery (%)
LC-MS/MS with ISSulfamethazine73.58 - 115.21
HPLC (no IS mentioned)Sulfamethazine~87% (muscle), ~76% (kidney)

This table illustrates the typical range of recoveries. The LC-MS/MS method with an internal standard provides a well-validated recovery range.[9][10]

Experimental Protocols

Protocol 1: Extraction and Cleanup of Sulfamethazine from Milk using Liquid-Liquid Extraction and Solid-Phase Extraction (SPE)

This protocol is a representative example of a common sample preparation workflow.

  • Sample Preparation:

    • Pipette 5 mL of milk into a 50 mL polypropylene centrifuge tube.

    • Spike the sample with an appropriate amount of this compound internal standard solution.

    • Add 10 mL of a 6:4 (v/v) mixture of acetonitrile and ethyl acetate.

    • Vortex the mixture thoroughly and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.[8]

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a clean tube.

    • Add 1.5 mL of n-hexane and vortex for 1 minute to remove lipids.

    • Add 1.5 mL of 10% (v/v) aqueous methanol and vortex for 1 minute.[8]

  • SPE Cleanup (Conceptual - based on common procedures):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous methanol layer from the previous step onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the Sulfamethazine and this compound with methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Sulfamethazine and this compound

These are typical starting parameters that may require optimization for your specific instrumentation.

  • LC System: UHPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Sulfamethazine: m/z 279.1 → 156.1 (quantifier), 279.1 → 92.1 (qualifier)

    • This compound: m/z 283.1 → 160.1 (quantifier) (Note: Specific transitions should be optimized for your instrument.)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Milk, Plasma) add_is Add this compound (IS) sample->add_is extraction Liquid-Liquid Extraction (Acetonitrile/Ethyl Acetate) add_is->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup evap Evaporation & Reconstitution cleanup->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing (Peak Integration, Ratio Calculation) lcms->data result Quantitative Result data->result

Caption: A typical experimental workflow for the quantitative analysis of Sulfamethazine.

troubleshooting_logic start Start: Analytical Issue low_signal Low Signal for Analyte & IS? start->low_signal inconsistent_ratio Inconsistent Analyte/IS Ratio? low_signal->inconsistent_ratio No optimize_cleanup Optimize Sample Cleanup low_signal->optimize_cleanup Yes poor_peak_shape Poor Peak Shape? inconsistent_ratio->poor_peak_shape No evaluate_matrix Evaluate Matrix Variability inconsistent_ratio->evaluate_matrix Yes check_system Check System Contamination poor_peak_shape->check_system Yes modify_lc Modify LC Method optimize_cleanup->modify_lc matrix_match Use Matrix-Matched Calibrators optimize_cleanup->matrix_match dilute_sample Dilute Sample modify_lc->dilute_sample evaluate_matrix->optimize_cleanup modify_mp Modify Mobile Phase check_system->modify_mp

References

Technical Support Center: Troubleshooting Chromatographic Peak Tailing for Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of chromatographic peak tailing when analyzing sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for sulfonamide compounds in reversed-phase HPLC?

A1: Peak tailing for sulfonamides in reversed-phase high-performance liquid chromatography (HPLC) is a multifaceted issue, primarily stemming from secondary chemical interactions between the sulfonamide molecules and the stationary phase. The most common causes include:

  • Secondary Interactions with Residual Silanol Groups: Silica-based columns, especially older "Type A" silica, have residual silanol groups (Si-OH) on their surface. Sulfonamides, which are basic compounds, can interact with these acidic silanol groups through strong hydrogen bonding or ionic interactions. This secondary retention mechanism slows down a portion of the analyte molecules, leading to a "tailing" effect on the peak.[1]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of the sulfonamide, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing. Furthermore, at a mid-range pH, the silanol groups on the silica surface can become ionized (negatively charged), increasing their interaction with protonated (positively charged) basic sulfonamides.

  • Metal Chelation: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column or from stainless steel components of the HPLC system can act as active sites.[2] Sulfonamides can chelate with these metal ions, causing a strong secondary retention mechanism that results in significant peak tailing.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to a distorted peak shape, including tailing.

  • Column Degradation and Contamination: Over time, columns can degrade, or the inlet frit can become partially blocked with particulates from the sample or mobile phase. This can disrupt the flow path and cause peak distortion.

Q2: How does the mobile phase pH specifically affect the peak shape of sulfonamides?

A2: The mobile phase pH influences the ionization state of both the sulfonamide analyte and the residual silanol groups on the stationary phase, which in turn dictates the likelihood and strength of secondary interactions.

  • Low pH (pH 2-3): At a low pH, the residual silanol groups are protonated (Si-OH) and therefore less likely to interact with the protonated sulfonamide molecules (which are positively charged at low pH). This reduction in secondary ionic interactions generally leads to improved peak symmetry.

  • Mid-range pH (pH 4-7): In this range, a significant portion of the silanol groups can be deprotonated (SiO-), creating negatively charged sites. Basic sulfonamides will be protonated and positively charged, leading to strong ionic interactions that cause peak tailing.

  • High pH (pH > 8): At high pH, the sulfonamides themselves may be deprotonated and become neutral or negatively charged, which can reduce interactions with the negatively charged silanol groups. However, traditional silica-based columns are not stable at high pH. Specialized hybrid or high-pH stable columns are required for this approach.

Q3: What is a "tailing factor" and what is an acceptable value?

A3: The tailing factor (Tf), also known as the asymmetry factor, is a quantitative measure of peak symmetry. It is calculated by comparing the width of the back half of the peak to the front half at a certain percentage of the peak height (commonly 5% or 10%). A perfectly symmetrical, Gaussian peak has a tailing factor of 1.0. A value greater than 1 indicates peak tailing. For most applications, a tailing factor of less than 2.0 is considered acceptable.[3]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues with sulfonamides.

Troubleshooting Workflow

G cluster_column Column Checks cluster_mobile_phase Mobile Phase Optimization cluster_instrument Instrument Checks start Peak Tailing Observed check_column 1. Assess Column Health start->check_column check_mobile_phase 2. Evaluate Mobile Phase check_column->check_mobile_phase Column OK col_age Is the column old or contaminated? check_column->col_age check_instrument 3. Inspect HPLC System check_mobile_phase->check_instrument Mobile Phase OK ph_check Is the pH optimal (2-3)? check_mobile_phase->ph_check solution Symmetrical Peak check_instrument->solution System OK connections Are there any dead volumes in connections? check_instrument->connections col_type Is the column appropriate for sulfonamides? col_age->col_type No replace_col Action: Replace or clean column col_age->replace_col Yes col_overload Is the sample concentration too high? col_type->col_overload Yes change_col Action: Use end-capped or hybrid column col_type->change_col No col_overload->check_mobile_phase No dilute_sample Action: Dilute sample col_overload->dilute_sample Yes replace_col->solution change_col->solution dilute_sample->solution additives_check Are mobile phase additives needed? ph_check->additives_check Yes adjust_ph Action: Adjust pH to 2.5-3.0 ph_check->adjust_ph No additives_check->check_instrument No add_tea Action: Add Triethylamine (TEA) additives_check->add_tea Yes adjust_ph->solution add_tea->solution metal_chelation Is metal chelation suspected? connections->metal_chelation No fix_connections Action: Check and fix fittings/tubing connections->fix_connections Yes add_edta Action: Use chelating agent (EDTA) or inert system metal_chelation->add_edta Yes fix_connections->solution add_edta->solution

Caption: A step-by-step workflow for troubleshooting sulfonamide peak tailing.

Issue: Secondary Interactions with Silanol Groups

This is the most common cause of peak tailing for basic compounds like sulfonamides.

Solutions:

  • Column Selection:

    • Use a Modern, End-Capped Column: Modern "Type B" silica columns are of higher purity and have fewer residual silanol groups. End-capping further deactivates these sites by reacting them with a small silylating agent.

    • Consider a Phenyl-Hexyl Column: For aromatic sulfonamides, a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions, which can sometimes improve peak shape compared to a standard C18 column.[4][5][6][7]

    • Hybrid Particle Columns: Columns with hybrid organic/silica particles have a lower concentration of surface silanols and are generally more suitable for basic compounds.

  • Mobile Phase Optimization:

    • Lower the Mobile Phase pH: Operating at a pH between 2.5 and 3.0 will protonate the residual silanol groups, minimizing their ability to interact with the positively charged sulfonamide molecules.

    • Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites.[2][8] The TEA, being a small basic molecule, will preferentially interact with the silanols, reducing their availability for interaction with the sulfonamide analytes.

Issue: Metal Chelation

Sulfonamides can chelate with metal ions present in the HPLC system, leading to severe peak tailing.

Solutions:

  • Use a Chelating Agent: Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase (e.g., 5-10 µM) can bind to the metal ions, preventing them from interacting with the sulfonamides.

  • System Passivation: The HPLC system can be passivated by flushing with a solution of a strong chelating agent or a mild acid to remove metal ion contaminants.

  • Use a Bio-Inert or PEEK Lined System: Modern HPLC systems with PEEK or other bio-inert flow paths minimize the contact of the sample and mobile phase with stainless steel components, thereby reducing the risk of metal ion leaching.

Data Presentation

The following tables provide quantitative data on how different chromatographic parameters can affect the peak shape of sulfonamides.

Table 1: Comparison of Tailing Factor for Sulfamethoxazole on Different Column Types

Column TypeStationary PhaseTailing Factor (Tf)Reference
Traditional C18C18 on Type A Silica2.1Illustrative
Modern End-Capped C18C18 on Type B Silica1.3[3]
Phenyl-HexylPhenyl-Hexyl1.2Illustrative
Hybrid C18Ethylene Bridged Hybrid C181.1[9]

Table 2: Effect of Mobile Phase pH on the Tailing Factor of Sulfamethoxazole

Mobile Phase pHTailing Factor (Tf)Reference
2.51.3[3]
4.01.8Illustrative
5.92.0[10]
7.0>2.5Illustrative

Table 3: Effect of Triethylamine (TEA) Concentration on the Tailing Factor of a Basic Analyte

TEA Concentration (mM)Tailing Factor (Tf)Reference
02.2Illustrative
51.5[2]
101.3Illustrative
251.1Illustrative

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Sulfonamide Analysis

This protocol provides a starting point for the analysis of sulfonamides using a standard C18 column.

  • Column: Modern, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-80% B

    • 15-18 min: 80% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

Protocol 2: LC-MS/MS Method for Trace Level Sulfonamide Analysis in Complex Matrices

This protocol is suitable for the sensitive and selective analysis of sulfonamides in challenging samples such as food or environmental matrices.

  • Column: High-purity C18 or Hybrid C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each sulfonamide.

Visualizations

Mechanism of Peak Tailing due to Silanol Interactions

Caption: Interaction between sulfonamides and residual silanol groups.

Solution: Using a Competing Base (TEA)

Caption: How triethylamine (TEA) reduces peak tailing.

References

preventing isotopic exchange of deuterium in Sulfamethazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Sulfamethazine-d4 as an internal standard in analytical experiments. Our goal is to help you ensure the accuracy and reliability of your quantitative data by preventing the isotopic exchange of deuterium.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, also known as back-exchange, is a chemical reaction where a deuterium (D) atom on a labeled compound, such as this compound, is replaced by a hydrogen (H) atom from the surrounding environment (e.g., solvents, reagents, or sample matrix).[1][2] This is a significant concern because the loss of deuterium atoms negates the mass difference between the internal standard and the analyte, which is critical for accurate quantification in mass spectrometry-based assays.[2] This can lead to an underestimation of the analyte concentration.

Q2: Where are the deuterium labels on this compound located and how does this affect stability?

In commercially available this compound, the deuterium labels are typically on the aromatic ring of the aniline moiety. The position of the deuterium labels is crucial for the stability of the internal standard.[1] Labels on aromatic carbons are generally more stable and less prone to exchange compared to those on heteroatoms (like -NH or -OH groups) or carbons adjacent to carbonyl groups.[1][3]

Q3: What are the primary factors that promote deuterium exchange in this compound?

Several factors can increase the risk of deuterium exchange for this compound:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium on the aromatic ring.[4] For many deuterated compounds, the rate of exchange is minimized in a slightly acidic pH range.[5]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[5]

  • Solvent Type: Protic solvents, such as water, methanol, and ethanol, can act as a source of hydrogen atoms and facilitate deuterium exchange.[1] Aprotic solvents like acetonitrile are generally preferred.[5]

Q4: How does the chemical structure of Sulfamethazine influence its susceptibility to isotopic exchange?

Sulfamethazine is an aromatic amine. The electron-donating nature of the amino group can make the ortho and para positions on the aromatic ring more susceptible to electrophilic substitution, where a proton (H+) can replace a deuteron (D+). This process is often catalyzed by acids.[4] The basicity of the aniline nitrogen also plays a role in the exchange mechanism.[4]

Troubleshooting Guides

Issue 1: Inconsistent or drifting internal standard signal.

Symptom: The peak area of this compound is not consistent across a batch of samples or decreases over time during an analytical run.

Possible Cause: This could be due to the degradation of the internal standard or, more likely, isotopic back-exchange.[2]

Troubleshooting Workflow:

start Inconsistent IS Signal check_stability Assess IS Stability in Matrix (See Protocol Below) start->check_stability exchange_confirmed Isotopic Exchange Confirmed? check_stability->exchange_confirmed no_exchange No Significant Exchange exchange_confirmed->no_exchange No optimize_conditions Optimize Experimental Conditions exchange_confirmed->optimize_conditions Yes troubleshoot_other Investigate Other Causes: - Adsorption to Vials - MS Source Instability - Improper Sample Preparation no_exchange->troubleshoot_other review_storage Review Storage & Handling: - Temperature (-20°C or lower) - Aprotic Solvents - Inert Atmosphere optimize_conditions->review_storage modify_analytical Modify Analytical Method: - Lower Temperature - Adjust Mobile Phase pH - Faster Gradient optimize_conditions->modify_analytical consider_alternative Consider Alternative IS (e.g., 13C-labeled) optimize_conditions->consider_alternative

Caption: Troubleshooting workflow for an inconsistent internal standard signal.

Issue 2: Appearance of an unlabeled analyte peak in blank samples spiked only with this compound.

Symptom: A peak at the m/z of the non-deuterated Sulfamethazine is observed in blank samples that should only contain this compound.

Possible Causes:

  • Isotopic Impurity: The this compound standard may contain a small amount of the unlabeled analyte.[2]

  • In-source Back-Exchange: Deuterium exchange may be occurring within the mass spectrometer's ion source.[6]

  • Back-Exchange in Solution: The exchange is happening in the sample vial before injection.[7]

Troubleshooting Steps:

  • Check the Certificate of Analysis (CoA): Verify the isotopic purity of the this compound standard. A chemical purity of >99% and an isotopic enrichment of ≥98% are generally recommended.[1]

  • Optimize MS Source Conditions: Reduce the ion source temperature and adjust other parameters to minimize potential in-source exchange.[6]

  • Perform a Stability Study: Incubate the this compound in the sample matrix and mobile phase under your typical experimental conditions to assess its stability in solution (see the experimental protocol below).

Experimental Protocols

Protocol 1: Assessing the Isotopic Stability of this compound

This protocol is designed to evaluate the stability of this compound under various pH and solvent conditions.

Materials:

  • This compound

  • Sulfamethazine (non-deuterated)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Deionized Water

  • Formic acid

  • Ammonium hydroxide

  • Buffer solutions (pH 4, 7, and 9)

  • LC-MS/MS system

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Prepare a 1 mg/mL stock solution of non-deuterated Sulfamethazine in acetonitrile.

  • Prepare Test Solutions:

    • Create a series of test solutions by spiking this compound into different matrices at a final concentration of 1 µg/mL. The matrices to test should include:

      • Mobile phase A (e.g., water with 0.1% formic acid)

      • Mobile phase B (e.g., acetonitrile with 0.1% formic acid)

      • Your typical sample diluent

      • pH 4, 7, and 9 buffer solutions

  • Incubation:

    • Divide each test solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Incubate the aliquots at different temperatures relevant to your experimental workflow (e.g., room temperature and 4°C).

  • LC-MS/MS Analysis:

    • At each time point, inject the samples onto the LC-MS/MS system.

    • Monitor the MRM transitions for both this compound and non-deuterated Sulfamethazine.

    • Example MRM transitions:

      • Sulfamethazine: m/z 279.1 → 156.1

      • This compound: m/z 283.1 → 160.1

  • Data Analysis:

    • Calculate the peak area ratio of the unlabeled Sulfamethazine to this compound at each time point.

    • An increase in this ratio over time indicates deuterium back-exchange.

    • Plot the percentage of back-exchange versus time for each condition.

Workflow for Isotopic Stability Assessment:

start Prepare Stock Solutions (Sulfamethazine & this compound) prepare_test Prepare Test Solutions in Various Matrices (pH, Solvents) start->prepare_test incubate Incubate at Different Temperatures and Time Points prepare_test->incubate analyze LC-MS/MS Analysis (Monitor both analytes) incubate->analyze calculate_ratio Calculate Peak Area Ratio (Analyte / IS) analyze->calculate_ratio plot_data Plot % Back-Exchange vs. Time calculate_ratio->plot_data evaluate Evaluate Stability and Identify Optimal Conditions plot_data->evaluate

Caption: Workflow for assessing the isotopic stability of this compound.

Data Presentation

Table 1: Influence of pH and Temperature on this compound Stability (Hypothetical Data)

pHTemperature (°C)% Back-Exchange after 24 hours
44< 1%
4252.5%
741.5%
7255.8%
943.2%
92512.1%

Table 2: Influence of Solvent Composition on this compound Stability at 25°C (Hypothetical Data)

Solvent Composition% Back-Exchange after 24 hours
100% Acetonitrile< 0.5%
50:50 Acetonitrile:Water4.5%
100% Methanol2.8%
50:50 Methanol:Water7.2%

Best Practices for Preventing Isotopic Exchange

  • Storage: Store this compound stock solutions in aprotic solvents (e.g., acetonitrile) at -20°C or lower in tightly sealed vials to minimize exposure to moisture.[5]

  • Sample Preparation: Whenever possible, perform sample preparation steps at reduced temperatures (e.g., on an ice bath).

  • pH Control: Maintain the pH of your samples and mobile phases in a slightly acidic range if compatible with your analytical method. Given the pKa values of Sulfamethazine (pKa1 ≈ 2.4, pKa2 ≈ 7.4), a pH between 3 and 5 is often a good starting point to maintain the molecule in a stable, neutral form.

  • Solvent Selection: Use aprotic solvents for sample reconstitution and in the mobile phase as much as the chromatography allows.

  • Minimize Analysis Time: Use efficient chromatographic methods to reduce the time the deuterated standard is exposed to potentially destabilizing conditions in the LC system.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio for Low-Level Sulfamethazine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the low-level detection of sulfamethazine. Our goal is to help you improve your signal-to-noise ratio and achieve reliable, high-quality results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during sulfamethazine analysis, providing practical solutions to enhance your experimental outcomes.

Sample Preparation

Q1: I am experiencing low recovery of sulfamethazine from animal tissue samples. What are the potential causes and how can I improve it?

Low recovery of sulfamethazine from complex matrices like animal tissues is a frequent challenge. Several factors can contribute to this issue:

  • Inefficient Extraction: The initial extraction step may not be effectively releasing the analyte from the tissue matrix.

    • Troubleshooting:

      • Sonication-aided extraction: Employing ultrasonic energy can enhance the disruption of tissue cells and improve the release of sulfamethazine into the extraction solvent.[1]

      • Solvent Selection: Dichloromethane has been shown to be effective for extracting sulfamethazine from swine tissues.[1] For feed samples, a mixture of ethyl acetate, methanol, and acetonitrile can yield good recoveries.[2]

      • Homogenization: Ensure thorough homogenization of the tissue sample to maximize the surface area for extraction.

  • Matrix Effects: Co-extracted matrix components can interfere with the analytical method, leading to signal suppression or enhancement.

    • Troubleshooting:

      • Solid-Phase Extraction (SPE): A clean-up step using SPE cartridges is crucial for removing interfering substances. A combination of silica and reversed-phase C18 cartridges can be effective for tissue extracts.[1] For feed samples, a Strata-SCX cartridge can be used for clean-up.[2]

      • pH Adjustment: The pH of the sample extract can significantly influence the retention of sulfamethazine on SPE cartridges and its subsequent elution. Sulfamethazine's charge changes with pH, affecting its interaction with the sorbent.[3][4]

  • Analyte Degradation: Sulfamethazine may degrade during sample processing.

    • Troubleshooting:

      • Temperature Control: Keep samples and extracts cool to minimize enzymatic or chemical degradation.

      • Prompt Analysis: Analyze extracts as soon as possible after preparation.

Q2: What is the optimal pH for extracting sulfamethazine from aqueous samples?

The pH plays a critical role in the extraction efficiency of sulfamethazine. Sulfamethazine is an amphoteric compound with two pKa values (pKa1 ≈ 2.4 and pKa2 ≈ 7.8).

  • At a pH below 1.62 , it exists predominantly as a cation.

  • Between pH 1.62 and 7.91 , it is primarily in its neutral form.

  • Above pH 7.91 , it is mainly anionic.[3]

For liquid-liquid extraction with organic solvents like chloroform or ethyl acetate, adjusting the pH to be near its neutral range (around pH 5-6) will generally maximize its partitioning into the organic phase. For solid-phase extraction, the pH should be adjusted based on the type of sorbent used to ensure optimal retention and elution.

Chromatographic Analysis (HPLC)

Q3: I am observing interfering peaks in my HPLC chromatogram when analyzing milk samples. How can I resolve this?

Milk is a complex matrix containing proteins, fats, and other components that can co-elute with sulfamethazine and cause interference.

  • Troubleshooting Steps:

    • Effective Sample Cleanup:

      • Protein Precipitation: Use acetonitrile to precipitate proteins from the milk sample.[5]

      • Liquid-Liquid Extraction (LLE): Extract sulfamethazine from milk using chloroform. The extract can then be further cleaned up.[6][7]

      • Solid-Phase Extraction (SPE): Utilize C18 SPE cartridges to remove non-polar interferences.[8]

    • Chromatographic Optimization:

      • Mobile Phase Gradient: A gradient elution program can help separate sulfamethazine from closely eluting matrix components.[2][9]

      • Column Selection: A C18 column is commonly used for sulfamethazine analysis.[7][8][10]

      • Wavelength Selection: Set the UV detector to the absorption maximum of sulfamethazine, which is around 268 nm, to improve selectivity.[11]

Q4: My signal intensity for sulfamethazine is low in LC-MS/MS analysis. What are the common causes and solutions?

Low signal intensity in LC-MS/MS can be attributed to several factors:

  • Ion Suppression: Matrix components co-eluting with sulfamethazine can suppress its ionization in the mass spectrometer source.[12]

    • Troubleshooting:

      • Improve Sample Cleanup: Implement more rigorous SPE or LLE steps to remove interfering matrix components.

      • Chromatographic Separation: Optimize the HPLC method to separate sulfamethazine from the suppression zone.

      • Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but this may compromise the limit of detection.

      • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for sulfamethazine to compensate for matrix effects.[13]

  • Suboptimal MS Parameters:

    • Troubleshooting:

      • Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated.[14]

      • Source Parameters: Optimize ion source parameters such as capillary voltage, gas flow, and temperature for maximum sulfamethazine signal.[15]

      • Collision Energy: Optimize the collision energy for the specific MRM transitions of sulfamethazine to achieve efficient fragmentation and high product ion intensity.[12]

  • Sample Preparation Issues:

    • Troubleshooting:

      • Analyte Loss: Check for potential losses during extraction, evaporation, and reconstitution steps.

      • Incorrect pH: Ensure the pH of the final extract is compatible with the mobile phase and promotes efficient ionization.

Immunoassay Analysis (ELISA)

Q5: My ELISA results for sulfamethazine show high variability. What could be the reason?

High variability in ELISA can stem from several sources in the assay protocol and sample preparation.

  • Troubleshooting Steps:

    • Inconsistent Pipetting: Ensure accurate and consistent pipetting of standards, samples, and reagents. Use calibrated pipettes and proper technique.

    • Inadequate Washing: Incomplete washing between steps can lead to high background and variability. Ensure all wells are thoroughly washed according to the protocol.[16]

    • Temperature Fluctuations: Maintain a consistent incubation temperature as specified in the protocol.[16]

    • Matrix Effects: Complex matrices can interfere with the antibody-antigen binding.

      • Sample Dilution: Dilute the sample extract to reduce the concentration of interfering components.[17]

      • Proper Extraction: Use a validated extraction procedure for your specific sample type to remove matrix interferences.[18][19]

    • Reagent Preparation: Prepare all reagents, including standards and working solutions, accurately as described in the kit manual.

Quantitative Data Summary

The following tables summarize key performance data for various sulfamethazine detection methods to facilitate comparison.

Table 1: Recovery Rates of Sulfamethazine in Different Matrices

MatrixAnalytical MethodExtraction/Cleanup MethodRecovery (%)Reference
Swine MuscleHPLCSonication-aided extraction with dichloromethane, Silica/C18 SPE89.5[1]
Swine KidneyHPLCSonication-aided extraction with dichloromethane, Silica/C18 SPE80.5[1]
MilkMonoclonal Antibody-based ELISASimple extraction and dilution95-116[17]
HoneyMonoclonal Antibody-based ELISASimple extraction and dilution95-116[17]
Swine UrineMonoclonal Antibody-based ELISASimple extraction and dilution95-116[17]
FeedHPLC-FLDEthyl acetate/methanol/acetonitrile extraction, Strata-SCX SPE79.3–114.0[2]
MilkLC-MS/MSAcetonitrile precipitation≥ 93[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfamethazine

MatrixAnalytical MethodLODLOQReference
Pork TissuesDirect Competitive ELISA10 ng/g-[18]
Cow MilkMonoclonal Antibody-based ELISA0.05 ng/mL-[17]
FeedHPLC-FLD34.5–79.5 µg/kg41.3–89.9 µg/kg[2]
MilkLiquid Chromatography5 ppb-[6]
Animal TissuesReversed-Phase LC2 ng/g-[20]
Medicated FeedsHPLC-DAD32.7–56.3 mg/kg54.8–98.4 mg/kg[21]

Experimental Protocols

Protocol 1: Sulfamethazine Extraction from Animal Tissue for HPLC Analysis

This protocol is based on a sonication-aided extraction method.[1]

  • Homogenization: Homogenize a representative portion of the tissue sample.

  • Extraction:

    • Weigh 5 g of the homogenized tissue into a centrifuge tube.

    • Add 20 mL of dichloromethane.

    • Sonicate the mixture for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Collect the dichloromethane (lower) layer.

  • Clean-up (SPE):

    • Condition a combination of silica and C18 Sep-Pak cartridges with methanol followed by dichloromethane.

    • Load the dichloromethane extract onto the conditioned cartridges.

    • Wash the cartridges with a non-interfering solvent to remove impurities.

    • Elute the sulfamethazine with a suitable solvent (e.g., methanol or acetonitrile).

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the HPLC mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the HPLC system.

Protocol 2: Direct Competitive ELISA for Sulfamethazine in Pork Tissues

This protocol provides a general outline for a direct competitive ELISA.[18]

  • Sample Preparation:

    • Homogenize the pork tissue.

    • Mix the homogenized tissue with octadecyl silica (C18).

    • Extract the sulfamethazine with dichloromethane.

    • Evaporate the dichloromethane and reconstitute the residue in the assay buffer.

  • ELISA Procedure:

    • Add standards, controls, and prepared samples to the wells of the antibody-coated micrototer plate.

    • Add the enzyme-conjugated sulfamethazine to all wells except the blank.

    • Incubate the plate according to the manufacturer's instructions.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of sulfamethazine in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Tissue/Milk Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., LLE, Sonication) Homogenization->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection HPLC Injection Concentration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Result Final Result Quantification->Result

Caption: General experimental workflow for sulfamethazine analysis by HPLC.

Troubleshooting_Low_Recovery Start Low Sulfamethazine Recovery Q1 Is extraction efficient? Start->Q1 Sol1 Optimize Extraction: - Use sonication - Check solvent choice - Ensure thorough homogenization Q1->Sol1 No Q2 Are matrix effects present? Q1->Q2 Yes A1_Yes Yes A1_No No End Recovery Improved Sol1->End Sol2 Improve Clean-up: - Implement/Optimize SPE - Adjust sample pH Q2->Sol2 Yes Q3 Is analyte degrading? Q2->Q3 No A2_Yes Yes A2_No No Sol2->End Sol3 Minimize Degradation: - Control temperature - Analyze promptly Q3->Sol3 Yes Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting guide for low sulfamethazine recovery.

References

resolving co-eluting interferences in sulfamethazine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfamethazine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in sulfamethazine analysis?

A1: Common co-eluting interferences in sulfamethazine analysis include:

  • Metabolites: The primary metabolite, N4-acetylsulfamethazine, is a significant potential interferent.[1][2][3] Another metabolite, desamino-sulfamethazine, can also be present.[1]

  • Co-administered Drugs: Trimethoprim is frequently used in combination with sulfonamides and can co-elute or cause interference.[4][5]

  • Matrix Effects: Undetected components from the sample matrix can co-elute with sulfamethazine, leading to ion suppression or enhancement in LC-MS/MS analysis.[6] This is a particular challenge in complex matrices like animal tissues, feed, and milk.[2][6][7][8]

  • Structurally Similar Sulfonamides: Other sulfonamides present in the sample may have similar retention times depending on the chromatographic conditions.

Q2: How can I resolve co-elution of sulfamethazine with its N4-acetyl metabolite?

A2: Resolving sulfamethazine and N4-acetylsulfamethazine often requires optimization of the chromatographic method. Strategies include:

  • Gradient Elution: Employing a gradient elution with a suitable mobile phase, such as acetonitrile and a buffered aqueous phase, can effectively separate the two compounds on a C8 or C18 column.[1]

  • Column Selection: While standard C18 columns can be effective, exploring different column chemistries, including mixed-mode columns, may provide the necessary selectivity.[9][10]

  • Sample Preparation: A thorough cleanup procedure, for instance using a silica disposable column, can help in the separation and concentration of both sulfamethazine and its N4-acetyl metabolite.[1]

Q3: My sulfamethazine peak is showing significant tailing. What are the possible causes and solutions?

A3: Peak tailing for sulfamethazine, a basic compound, is often due to secondary interactions with the stationary phase.

  • Mobile Phase pH: The pH of the mobile phase is critical. Operating at a low pH (e.g., using formic or acetic acid) can protonate residual silanols on the silica backbone of the column, reducing their interaction with the basic sulfamethazine molecule.[11]

  • End-Capped Columns: Using an end-capped HPLC column is highly recommended to minimize silanol interactions.

  • Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mitigate peak tailing.

  • Column Contamination: Contamination of the column with strongly retained matrix components can also lead to peak shape issues. Ensure adequate sample cleanup and consider flushing the column.

Q4: I am observing poor recovery of sulfamethazine during sample preparation. What can I do to improve it?

A4: Poor recovery can stem from several factors in the extraction and cleanup process.

  • Extraction Solvent: Ensure the extraction solvent is appropriate for the sample matrix and sulfamethazine's properties. Acetonitrile and dichloromethane are commonly used.[1][7]

  • pH Adjustment: The pH of the sample and extraction solvent can significantly impact the extraction efficiency of sulfamethazine, which is an amphoteric compound.

  • Solid-Phase Extraction (SPE) Optimization: If using SPE, ensure the cartridge type (e.g., C18, Oasis HLB, or mixed-mode) is suitable and that the conditioning, loading, washing, and elution steps are optimized.[12] For instance, the elution solvent must be strong enough to displace sulfamethazine from the sorbent.

  • QuEChERS Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an effective alternative for sample preparation in various matrices and can yield good recoveries.[12][13]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution

If you are experiencing co-elution or poor separation of sulfamethazine from other components, follow this troubleshooting workflow.

G start Poor Resolution/ Co-elution Observed check_peak_shape Assess Peak Shape: Shoulder or Broadening? start->check_peak_shape adjust_mobile_phase Modify Mobile Phase Selectivity (α) check_peak_shape->adjust_mobile_phase Yes optimize_k Optimize Capacity Factor (k') check_peak_shape->optimize_k No (Peaks near void) improve_efficiency Improve Column Efficiency (N) check_peak_shape->improve_efficiency No (Broad peaks) adjust_mobile_phase_options 1. Change organic solvent ratio 2. Adjust pH 3. Change buffer type/concentration adjust_mobile_phase->adjust_mobile_phase_options change_column Change Column Chemistry adjust_mobile_phase->change_column If no improvement resolved Resolution Achieved adjust_mobile_phase->resolved change_column_options 1. Different stationary phase (e.g., Phenyl-Hexyl) 2. Mixed-mode column change_column->change_column_options change_column->resolved optimize_k_options Weaken mobile phase (decrease organic solvent %) optimize_k->optimize_k_options optimize_k->resolved improve_efficiency_options 1. Use smaller particle size column 2. Decrease flow rate 3. Check for dead volume improve_efficiency->improve_efficiency_options improve_efficiency->resolved

Caption: Troubleshooting workflow for poor chromatographic resolution.

Issue 2: Inconsistent or Low Signal Intensity (LC-MS/MS)

For issues related to signal intensity in LC-MS/MS analysis, consider the following steps.

G start Inconsistent/Low Signal (LC-MS/MS) check_system_suitability Run System Suitability Test (Std. in pure solvent) start->check_system_suitability system_fail System Performance Issue check_system_suitability->system_fail Fails system_pass Matrix Effect Suspected check_system_suitability->system_pass Passes clean_ms_source Clean MS Source/ Optimize Parameters system_fail->clean_ms_source check_lc Check LC System: Leaks, Flow Rate, Column clean_ms_source->check_lc check_lc->start Re-test improve_sample_prep Improve Sample Cleanup system_pass->improve_sample_prep improve_sample_prep_options 1. Use more selective SPE phase 2. Add a cleanup step (e.g., dSPE) 3. Dilute sample extract improve_sample_prep->improve_sample_prep_options use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) improve_sample_prep->use_is If still suppressed resolved Signal Stabilized improve_sample_prep->resolved use_is_options e.g., Sulfamethazine-d4 use_is->use_is_options use_is->resolved

Caption: Troubleshooting workflow for inconsistent LC-MS/MS signals.

Data Presentation

Table 1: Sample Preparation Method Performance for Sulfamethazine
MatrixSample Preparation MethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Swine MuscleDichloromethane Extraction, Silica Cleanup~87Not Specified[1]
Swine KidneyDichloromethane Extraction, Silica Cleanup~76Not Specified[1]
Swine FeedAcetonitrile Extraction, C18/AX Cleanup987.3[7]
Bovine LiverQuEChERS EN53-932.1-16.8[13]
MilkSolid-Phase Extraction83.2-88.2< 4[4]
Medicated FeedAcetonitrile/Phosphate Buffer Extraction90.8-104.53.2-6.9 (Repeatability)[14]
Table 2: Example LC-MS/MS Parameters for Sulfonamide Analysis
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfamethazine279.1156.122
Sulfamethazine279.1186.115
Sulfathiazole256.0156.120
Sulfadimethoxine311.1156.125
Note: Optimal parameters are instrument-dependent and require empirical determination.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sulfamethazine in Milk

This protocol is adapted from methodologies described for sulfonamide analysis in milk.[4][15]

1. Sample Pre-treatment: a. To 10 mL of milk, add 20 mL of a suitable buffer (e.g., phosphate buffer). b. Centrifuge the sample at 4000 rpm for 10 minutes to separate the fat layer.

2. SPE Cartridge Conditioning: a. Use a polymeric SPE cartridge (e.g., Oasis HLB or equivalent). b. Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

3. Sample Loading: a. Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

4. Washing: a. Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences. b. Dry the cartridge under vacuum for 5-10 minutes.

5. Elution: a. Elute the sulfamethazine from the cartridge using 5 mL of methanol.

6. Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS-based Extraction for Sulfamethazine in Animal Tissue

This protocol is a generalized procedure based on the QuEChERS methodology.[13]

1. Sample Homogenization & Extraction: a. Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube. b. Add 10 mL of 1% acetic acid in acetonitrile. c. Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate). d. Shake vigorously for 1 minute. e. Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18). b. Vortex for 2 minutes. c. Centrifuge at 4000 rpm for 5 minutes.

3. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant. b. The sample may be diluted or directly injected for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis homogenization Sample Homogenization (e.g., Tissue, Feed) extraction Extraction (e.g., Acetonitrile, Buffer) homogenization->extraction cleanup Cleanup (SPE or d-SPE) extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration injection LC Injection concentration->injection separation Chromatographic Separation (e.g., C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection data_processing Data Processing & Quantification detection->data_processing Data Acquisition

Caption: General experimental workflow for sulfamethazine analysis.

References

impact of mobile phase pH on Sulfamethazine-d4 retention time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of mobile phase pH on the retention time of Sulfamethazine-d4 in reversed-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: How does the mobile phase pH affect the retention time of this compound in RP-HPLC?

A1: The mobile phase pH directly influences the ionization state of this compound, which in turn affects its polarity and interaction with the non-polar stationary phase. Sulfamethazine is an amphoteric molecule, meaning it has both acidic and basic properties, with two pKa values (pKa1 ≈ 2.31 and pKa2 ≈ 7.58).[1]

  • At a low pH (below pKa1) , the molecule is predominantly in its cationic (positively charged) form, making it more polar and resulting in a shorter retention time.

  • At a pH between its two pKa values , the neutral form of the molecule is more prevalent. This less polar form interacts more strongly with the C18 stationary phase, leading to a longer retention time.

  • At a high pH (above pKa2) , the molecule becomes anionic (negatively charged), increasing its polarity and causing a decrease in retention time.

Q2: What is the optimal mobile phase pH for consistent retention of this compound?

A2: For robust and reproducible retention times, it is recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa values. For this compound, this means a pH below 0.3 or between 4.3 and 5.6. Operating close to a pKa value can lead to significant and unpredictable shifts in retention time with only minor changes in pH.

Q3: Can I use a mobile phase without a buffer?

A3: It is highly discouraged to use a mobile phase without a buffer, especially when analyzing ionizable compounds like this compound. A buffer is essential to control and maintain a stable pH throughout the analysis. Without a buffer, the pH of the mobile phase can be easily influenced by the sample matrix or atmospheric CO2, leading to poor reproducibility and drifting retention times.

Troubleshooting Guide: Retention Time Variability

Issue: My retention time for this compound is shifting between injections or between different batches of mobile phase.

This is a common issue when analyzing ionizable compounds. Here are the potential causes and solutions:

Potential Cause Troubleshooting Steps
Inconsistent Mobile Phase pH Ensure accurate and consistent preparation of the mobile phase. A change of as little as 0.1 pH units can cause a significant shift in retention time.[2] Use a calibrated pH meter and always verify the final pH after mixing all mobile phase components.
Inadequate Column Equilibration Before starting a sequence of analyses, ensure the column is thoroughly equilibrated with the mobile phase. This typically requires flushing the column with 10-20 column volumes of the new mobile phase.[3]
Fluctuations in Column Temperature Variations in ambient temperature can affect retention times. Use a column oven to maintain a constant and consistent temperature throughout the analysis. A general rule is that a 1°C change in temperature can alter retention times by 1-2%.[2]
Changes in Mobile Phase Composition If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly. For manual preparation, be precise with volumetric or gravimetric measurements. Evaporation of the more volatile organic solvent from the mobile phase reservoir can also alter its composition over time.
Column Contamination or Degradation If retention times consistently decrease and peak shapes deteriorate, the column may be contaminated or degraded. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Quantitative Data

The following table summarizes the expected trend of this compound retention time with varying mobile phase pH in a typical reversed-phase C18 column. Note: Absolute retention times will vary depending on the specific column, mobile phase composition (organic solvent and its concentration), and flow rate.

Mobile Phase pH Predominant Ionization State of this compound Expected Retention Time Trend
2.0CationicShort
3.5Mixture of Cationic and NeutralIncreasing
5.0Primarily NeutralLongest
6.5Mixture of Neutral and AnionicDecreasing
8.0AnionicShort

Experimental Protocol: Analysis of this compound by RP-HPLC

This protocol provides a general procedure for the analysis of this compound. Method optimization may be required for specific applications.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

  • Phosphoric acid or potassium hydroxide for pH adjustment

2. Instrument and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV or Mass Spectrometry (MS) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile. A common starting point is a gradient elution, for example, starting with 85% aqueous buffer and increasing the organic content.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 270 nm or appropriate MS settings.

  • Injection Volume: 10 µL

3. Mobile Phase Preparation (Example for pH 3.0):

  • Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water.

  • Adjust the pH to 3.0 using phosphoric acid.

  • Filter the buffer solution through a 0.45 µm filter.

  • The mobile phase can be prepared by mixing the buffer and acetonitrile in the desired ratio or used in a gradient elution.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

5. Sample Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the unknown samples.

Visualizations

Sulfamethazine_Retention cluster_pH Mobile Phase pH cluster_Ionization This compound Ionization State cluster_Retention RP-HPLC Retention Time Low_pH Low pH (< pKa1) Cationic Cationic (More Polar) Low_pH->Cationic protonation Mid_pH Intermediate pH (pKa1 < pH < pKa2) Neutral Neutral (Less Polar) Mid_pH->Neutral isoelectric High_pH High pH (> pKa2) Anionic Anionic (More Polar) High_pH->Anionic deprotonation Short_RT1 Shorter Retention Cationic->Short_RT1 weaker interaction with stationary phase Long_RT Longer Retention Neutral->Long_RT stronger interaction with stationary phase Short_RT2 Shorter Retention Anionic->Short_RT2 weaker interaction with stationary phase

Caption: Impact of mobile phase pH on this compound ionization and retention.

References

Validation & Comparative

A Researcher's Guide to FDA-Compliant Analytical Method Validation Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and the generation of reliable data. The U.S. Food and Drug Administration (FDA) provides stringent guidelines for this process, with a significant emphasis on the use of internal standards to ensure the accuracy and precision of quantitative bioanalytical methods. This guide offers an objective comparison of internal standard choices, supported by experimental data, and provides detailed protocols for key validation experiments in line with FDA and International Council for Harmonisation (ICH) guidelines.

The foundational guidance from the FDA on this topic is the M10 Bioanalytical Method Validation, which is harmonized with the ICH.[1] This, along with the ICH Q2(R2) guideline on the validation of analytical procedures, provides a comprehensive framework for validating analytical methods.[2][3] An internal standard (IS) is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to compensate for variability during sample processing and analysis.[1] The FDA recommends the use of a suitable internal standard for all chromatographic assays.[1]

Choosing Your Champion: Stable Isotope-Labeled vs. Analog Internal Standards

The selection of an appropriate internal standard is a critical decision in method development. The two most common types are stable isotope-labeled (SIL) internal standards and analog internal standards.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" in bioanalysis.[1][4] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This makes them chemically and physically almost identical to the analyte.[4]

  • Analog Internal Standards: These are structurally similar to the analyte but are not isotopically labeled. They are chosen for their similar chemical and physical properties.[4]

Performance Comparison: SIL-IS vs. Analog IS

The key advantage of a SIL-IS is its ability to mimic the analyte throughout the entire analytical process, from extraction to detection, thus providing superior compensation for variability.[1][4]

Performance ParameterStable Isotope-Labeled IS (SIL-IS)Analog ISRationale
Chromatographic Behavior Typically co-elutes with the analyte.[1]Elutes close to the analyte but may have a different retention time.Near-identical physicochemical properties of SIL-IS lead to similar chromatographic behavior.
Extraction Recovery Virtually identical to the analyte.[4]Similar, but can differ from the analyte.The structural similarity of SIL-IS ensures it mirrors the analyte's behavior during sample preparation.[4]
Matrix Effects Effectively compensates for matrix-induced ion suppression or enhancement.May not fully compensate for matrix effects due to differences in ionization efficiency.As SIL-IS and analyte have very similar ionization properties, they are similarly affected by the matrix.
Accuracy & Precision Generally provides higher accuracy and precision.Can provide acceptable accuracy and precision with careful validation.Superior compensation for variability by SIL-IS leads to more reliable quantitative results.
Experimental Data: A Head-to-Head Comparison

The following tables summarize experimental data from studies comparing the performance of SIL and analog internal standards in quantitative bioanalysis.

Table 1: Comparison for the Quantification of Everolimus [5]

ParameterEverolimus-d4 (SIL-IS)32-desmethoxyrapamycin (Analog IS)
Lower Limit of Quantification (LLOQ)1.0 ng/mL1.0 ng/mL
Analytical Recovery98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (%CV)4.3% - 7.2%4.3% - 7.2%
Comparison with independent LC-MS/MS (Slope)0.950.83
Correlation Coefficient (r)> 0.98> 0.98

Table 2: Performance Improvement with SIL-IS for Depsipeptide Kahalalide F [6]

ParameterAnalog Internal StandardSIL Internal Standard
Mean Bias96.8%100.3%
Standard Deviation of Bias8.6%7.6%

Experimental Protocols for Key Validation Experiments

Detailed methodologies are crucial for the successful validation of bioanalytical methods. The following are protocols for key experiments to assess the performance of an analytical method utilizing an internal standard.

Accuracy and Precision

Objective: To determine the accuracy (closeness to the true value) and precision (reproducibility) of the method.

Protocol:

  • Prepare at least four sets of Quality Control (QC) samples at different concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

  • Analyze five replicates of each QC level in three separate analytical runs on different days.

  • Calculate the concentration of each QC replicate using the calibration curve.

  • Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration.

    • Acceptance Criteria: Within ±15% of the nominal value (±20% for LLOQ).[7]

  • Precision: Expressed as the coefficient of variation (%CV).

    • Acceptance Criteria: Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ).[1][7]

Selectivity and Specificity

Objective: To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample.

Protocol:

  • Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.

  • Analyze blank matrix spiked with the analyte at the LLOQ and the internal standard.

  • Analyze samples spiked with potentially interfering substances (e.g., metabolites, concomitant medications).

  • Acceptance Criteria:

    • The response of interfering peaks in the blank matrix should be less than 20% of the analyte response at the LLOQ and less than 5% of the internal standard response.

    • The method should be able to distinguish the analyte from potentially interfering substances.[8]

Linearity and Range

Objective: To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a specific range.

Protocol:

  • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte. A minimum of six non-zero concentrations is recommended.

  • Add a constant concentration of the internal standard to all calibration standards.

  • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the analyte concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria:

    • The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.[9]

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).

Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.[1]

Protocol:

  • Prepare three sets of samples:

    • Set A: Analyte and internal standard in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with the analyte and internal standard at the same concentrations as Set A.

    • Set C: Matrix from at least six different sources, extracted and then spiked with the analyte and internal standard.

  • Calculate the matrix factor (MF) for the analyte and the internal standard: MF = (Peak response in presence of matrix) / (Peak response in neat solution).

  • Calculate the internal standard-normalized matrix factor.

  • Acceptance Criteria: The coefficient of variation (%CV) of the internal standard-normalized matrix factor across the different matrix sources should be ≤ 15%.

Robustness

Objective: To assess the method's ability to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).[10][11]

  • Define a narrow range of variation for each parameter.[10]

  • Analyze QC samples while systematically varying one parameter at a time.

  • Evaluate the impact of these changes on the system suitability parameters (e.g., peak shape, retention time) and the accuracy and precision of the results.

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision, and the system suitability should be maintained.[10]

Visualizing the Validation Workflow and Key Relationships

To better understand the interconnectedness of the validation process, the following diagrams have been generated using Graphviz.

G cluster_dev Method Development cluster_val Method Validation cluster_app Application Dev Analytical Method Development SelSpec Selectivity & Specificity Dev->SelSpec Initial Assessment AccPrec Accuracy & Precision Matrix Matrix Effect AccPrec->Matrix LinRng Linearity & Range SelSpec->LinRng LinRng->AccPrec Robust Robustness Matrix->Robust App Routine Sample Analysis Robust->App Validated Method

Caption: Workflow of Analytical Method Validation.

G IS Internal Standard Var Analytical Variability (Extraction, Injection, Ionization) IS->Var Compensates for Acc Accuracy Var->Acc Prec Precision Var->Prec Reliability Data Reliability Acc->Reliability Prec->Reliability

Caption: Role of Internal Standard in Ensuring Data Reliability.

References

A Guide to Inter-Laboratory Comparison of Sulfonamide Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of sulfonamides is crucial for ensuring food safety, environmental monitoring, and the efficacy of pharmaceutical products. This guide provides an objective comparison of common analytical methods for sulfonamide residues, supported by experimental data from various studies. It aims to assist laboratories in selecting appropriate methods and understanding the expected performance and variability.

The use of stable isotope-labeled internal standards, such as deuterated compounds, is a cornerstone of robust analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they can effectively compensate for variations in sample preparation and instrument response.[1][2] While direct, publicly available inter-laboratory comparison studies are limited, a compilation of data from individually validated methods offers valuable insights into their performance.[1]

Data Presentation: Performance of Sulfonamide Analysis Methods

The following tables summarize the performance of various analytical methods for sulfonamide quantification across different matrices. These tables are compiled from multiple independent studies to provide a comparative overview.

Table 1: Performance Comparison of LC-MS/MS Methods in Various Food Matrices

MatrixAnalytical MethodInternal StandardRecovery (%)Precision (RSD %)LOQ (µg/kg)Reference
Bovine LiverLC-ESI-MS/MSSulfapyridine53 - 932.1 - 16.85[1][3]
Animal TissuesUHPLC-MS/MSNot Specified54 - 102Not SpecifiedNot Specified[1]
MilkID-LC-MS/MSSulfathiazole-d4 & other deuterated sulfonamides91 - 114Not SpecifiedNot Specified[1]
Egg and HoneyUPLC-MS/MSNot Specified80 - 110UPLC gave significantly better precision than LC6.61 - 9.43[4]
Egg and HoneyLC-MS/MSNot Specified80 - 110-7.25 - 11.9[4]
ShrimpLC/ESI/MS/MSSulfapyridine53 - 932.1 - 16.85[3][5]
Chicken MuscleHPLC-FLD (pre-column derivatization)Sulfapyridine76.8 - 95.21.5 - 4.70.25 - 1.30[6]
Poultry MeatHPLCSulfameter97.7 - 109.6<6Not Specified[7]
Natural Animal CasingsHPLC1-Naphthoxyacetic acid65.2 - 85.92.2 - 7.71.5 - 2.2[8]

Table 2: Performance Comparison in Environmental and Other Matrices

MatrixAnalytical MethodRecovery (%)Precision (RSD %)LOD (µg/L)Reference
Environmental WatersQAP-EDSE/LC-DAD81.40 - 102.621.9 - 6.70.11 - 0.31[9]
WaterUHPLC-MS/MSNot SpecifiedNot SpecifiedSeveral ppt level (as LOQ)[10]
Pork, Chicken, MilkCapillary Zone Electrophoresis-Chemiluminescence79.5 - 112.42.1 - 2.8650 - 3140[11]
Food (General)TLC-SERSNot Specified<3.00.0062 - 0.0188[12]
HoneyELISANot SpecifiedNot SpecifiedNot Specified[13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are summaries of typical experimental protocols for sulfonamide analysis.

1. Sample Preparation: QuEChERS Method for Animal Tissues [3][6]

This method is widely used for its simplicity and effectiveness.

  • Homogenization: Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of internal standard solution.

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Shake vigorously. Add QuEChERS salts (e.g., anhydrous magnesium sulfate, sodium chloride, and citrate salts) to induce partitioning.

  • Centrifugation: Centrifuge to separate the layers.

  • Cleanup (Dispersive SPE): Transfer the upper acetonitrile layer to a tube containing a cleanup sorbent (e.g., PSA and C18) to remove interferences like fatty acids.

  • Final Extract: The cleaned extract is then ready for LC-MS/MS analysis.

2. Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples [10]

  • Sample Pre-treatment: Acidify the water sample and add an internal standard.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol and then water.

  • Sample Loading: Pass the water sample through the conditioned cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the sulfonamides from the cartridge with a suitable solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

3. Chromatographic and Mass Spectrometric Analysis (LC-MS/MS) [5][10]

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program. The mobile phase typically consists of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile or methanol.

  • Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive ion mode. Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each sulfonamide and internal standard.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection & Homogenization Spiking 2. Internal Standard Spiking Sample->Spiking Extraction 3. Extraction (LLE, QuEChERS) Spiking->Extraction Cleanup 4. Cleanup (SPE, d-SPE) Extraction->Cleanup LC_Separation 5. Chromatographic Separation (LC/UPLC) Cleanup->LC_Separation MS_Detection 6. Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Data_Acquisition 7. Data Acquisition MS_Detection->Data_Acquisition Quantification 8. Quantification & Confirmation Data_Acquisition->Quantification

A generalized workflow for sulfonamide analysis in a laboratory setting.

method_selection Logical Flow for Sulfonamide Analysis Method Selection start Define Analytical Need matrix Matrix Complexity? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Complex matrix->sensitivity Simple throughput High Throughput Needed? sensitivity->throughput High (ppb/ppt) hplcuv HPLC-UV/FLD sensitivity->hplcuv Moderate (ppm) lcmsms LC-MS/MS throughput->lcmsms No elisa ELISA / TLC throughput->elisa Yes hplcuv->lcmsms Confirmation Needed

References

A Head-to-Head Battle: Sulfamethazine-d4 vs. 13C-Sulfamethazine as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in quantitative analysis, the choice of a suitable internal standard is paramount. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled internal standards for sulfamethazine analysis: Sulfamethazine-d4 and 13C-Sulfamethazine. By examining their performance based on experimental data, this document aims to equip you with the knowledge to make an informed decision for your analytical needs.

The use of stable isotope-labeled (SIL) internal standards is a cornerstone of robust quantitative mass spectrometry, effectively compensating for variations in sample preparation, chromatography, and ionization.[1] While both deuterated (d) and carbon-13 (13C) labeled standards are widely employed, their inherent physicochemical properties can lead to significant differences in analytical performance. This comparison guide delves into these differences, presenting available data on recovery, matrix effects, and reproducibility to highlight the strengths and weaknesses of each internal standard.

Performance Under the Magnifying Glass: A Data-Driven Comparison

The ideal internal standard should mimic the behavior of the analyte as closely as possible throughout the entire analytical workflow. The following tables summarize the performance of this compound and 13C-Sulfamethazine based on available experimental data.

Table 1: Comparison of Internal Standard Performance for Sulfamethazine Quantification in Meat

ParameterInternal Standard Method (Sulfapyridine)Isotope Dilution Mass Spectrometry (¹³C₆-SMZ)
Mean Concentration (ng/g) 98.6100.4
Standard Deviation (ng/g) 8.22.5
Coefficient of Variation (%) 8.32.5

This data highlights the superior precision achieved with the isotope dilution mass spectrometry method using ¹³C₆-sulfamethazine as the internal standard.[1]

Table 2: General Performance Characteristics of Deuterated vs. 13C-Labeled Internal Standards

FeatureThis compound (Deuterated)13C-Sulfamethazine (Carbon-13 Labeled)Rationale
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting earlier in reversed-phase chromatography.[2]Co-elutes perfectly with the native analyte.[2]The larger mass difference between deuterium and hydrogen can alter the molecule's interaction with the stationary phase.[2]
Matrix Effect Compensation Less effective due to potential chromatographic separation from the analyte, leading to differential ion suppression or enhancement.[3]More effective at compensating for matrix effects due to perfect co-elution.[3]The internal standard and analyte experience the same matrix effects when they co-elute.[3]
Isotopic Stability Deuterium atoms, particularly those on heteroatoms or in acidic positions, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[3]13C atoms are integrated into the carbon backbone of the molecule, making them exceptionally stable and not prone to exchange.[3]The strength of the carbon-isotope bond is a key factor in isotopic stability.
Accuracy and Precision Can lead to biased results and reduced precision, especially in complex matrices.Generally provides higher accuracy and precision.[1]The closer the internal standard's behavior is to the analyte's, the more accurate the quantification.

The "Why" Behind the "Which": A Logical Framework

The choice between a deuterated and a 13C-labeled internal standard has a direct impact on the quality of analytical data. The following diagram illustrates the logical relationship between the properties of the internal standard and the resulting accuracy of the quantification.

logical_relationship cluster_IS_Choice Internal Standard Choice cluster_Properties Key Physicochemical Properties cluster_Outcome Analytical Outcome IS_d4 This compound (Deuterated) Coelution Chromatographic Co-elution IS_d4->Coelution Potential Shift Stability Isotopic Stability IS_d4->Stability Potential Exchange IS_13C 13C-Sulfamethazine (Carbon-13 Labeled) IS_13C->Coelution Perfect Match IS_13C->Stability Highly Stable Matrix Matrix Effect Compensation Coelution->Matrix Accuracy Accuracy & Precision Matrix->Accuracy Stability->Accuracy

Caption: Logical flow from internal standard choice to analytical accuracy.

Experimental Protocols: A Guide to Implementation

The following is a representative experimental protocol for the quantification of sulfamethazine in animal tissue using a stable isotope-labeled internal standard. This protocol can be adapted for use with either this compound or 13C-Sulfamethazine.

1. Sample Preparation

  • Homogenization: Weigh 2 grams of homogenized tissue (e.g., muscle, liver) into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard (this compound or 13C-Sulfamethazine) solution to each sample, quality control, and calibration standard.

  • Extraction:

    • Add 10 mL of ethyl acetate to the tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Liquid-Liquid Partitioning:

    • Transfer the ethyl acetate supernatant to a clean tube.

    • Add 5 mL of 0.2 M glycine buffer (pH 12.25) and vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Discard the upper organic layer.

  • pH Adjustment and Re-extraction:

    • Adjust the pH of the aqueous layer to 5.25 with 2 M phosphate buffer.

    • Add 10 mL of methylene chloride and vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the lower methylene chloride layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of sulfamethazine and its internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for sulfamethazine and the chosen internal standard.

The following diagram outlines the general experimental workflow:

experimental_workflow Sample Sample Homogenization Spiking Internal Standard Spiking Sample->Spiking Extraction Solvent Extraction Spiking->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Evaporation Evaporation & Reconstitution Partitioning->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for sulfamethazine analysis.

Conclusion: The Verdict on Internal Standards

The selection of an appropriate internal standard is a critical factor in achieving accurate and reliable quantitative results. While both this compound and 13C-Sulfamethazine can be used for the analysis of sulfamethazine, the available evidence and theoretical principles strongly favor the use of 13C-Sulfamethazine .

The key advantages of 13C-Sulfamethazine lie in its perfect co-elution with the native analyte, leading to more effective compensation for matrix effects, and its superior isotopic stability, which eliminates the risk of isotopic exchange.[2][3] These factors contribute to higher accuracy and precision, particularly in complex biological matrices where matrix effects can be a significant source of error.[1]

For assays demanding the highest level of confidence in the analytical data, such as in regulated bioanalysis, clinical research, and food safety testing, the investment in 13C-labeled internal standards is well-justified by the enhanced data quality and reliability.

References

A Comparative Guide to Internal Standards for Sulfonamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sulfonamides is critical for ensuring food safety, environmental monitoring, and the integrity of pharmaceutical research. Inter-laboratory variability, however, can pose a significant challenge. The use of appropriate internal standards (IS) is a cornerstone of robust analytical methods designed to mitigate this variability and ensure accurate and reproducible results.

This guide provides an objective comparison of the performance of different internal standards used in the quantitative analysis of sulfonamides, supported by experimental data from various studies. We will delve into the advantages and disadvantages of each type of internal standard and provide a representative experimental protocol for their application.

The Role of Internal Standards in Analytical Accuracy

In quantitative mass spectrometry, an ideal internal standard should behave identically to the analyte during sample preparation and ionization but be distinguishable by its mass. By adding a known amount of the internal standard to each sample at the beginning of the workflow, any loss of the analyte during extraction or variations in instrument response can be corrected for by measuring the analyte-to-internal standard signal ratio.[1]

Comparison of Internal Standard Strategies

The choice of an internal standard is a critical step in developing a robust and reliable quantitative LC-MS/MS method.[2] The three main types of internal standards used for sulfonamide analysis are stable isotope-labeled (deuterated and ¹³C-labeled) and structural analogues. Each has distinct characteristics that affect its performance.

FeatureDeuterated (²H) Standards¹³C-Labeled StandardsStructural Analogues (Non-Isotopic)
Co-elution Generally co-elute, but a slight retention time shift ("isotope effect") can occur.[1]Co-elute perfectly with the native analyte.[1]Elution time will differ from the analyte.[1]
Matrix Effect Compensation Very effective, but slight chromatographic separation can lead to minor differences in ionization suppression at the peak edges.[1]Considered the "gold standard" for compensating for matrix effects due to perfect co-elution.[1][2]Less effective at compensating for matrix effects as they experience different ionization conditions.[1]
Cost Generally more cost-effective to synthesize than ¹³C-labeled standards.[1]More expensive due to the complexity of synthesis.[1]Typically the most inexpensive option.[1]
Potential Issues Potential for D-H back-exchange under certain pH or solvent conditions. The chromatographic shift can be problematic in some cases.[1]No significant issues; considered the most reliable choice.[1]Different extraction recovery and ionization efficiency compared to the analyte.[1]
Recommendation Excellent for most applications, offering a good balance of performance and cost.[1]Recommended for methods requiring the highest level of accuracy and for regulatory submissions.[1]Suitable for semi-quantitative or screening methods where high accuracy is not the primary goal.[1]

Performance Data of Internal Standards

The following table summarizes the performance of different internal standards in the analysis of sulfonamides from various studies, focusing on recovery and precision (as indicated by the relative standard deviation, RSD).

Internal Standard TypeAnalyte(s)MatrixRecovery (%)RSD (%)Reference
Isotope-Labeled (¹³C₆-Sulfamethazine)SulfamethazineMeat-Superior precision compared to structural analog[2]
Isotope-Labeled (¹³C-Labeled Mix)14 SulfonamidesMilk91 - 114-[3]
Isotope-Labeled (Deuterated Mix)19 SulfonamidesWater70 - 96< 15[4]
Isotope-Labeled (Deuterated Mix)16 Antibiotics (including Sulfonamides)Urine78 - 140 (spiked samples)-[5]
Structural Analogue (Sulfapyridine)5 SulfonamidesMeat-3.8 - 12.3 (for 5 independent samples)[6]

Experimental Workflow and Protocols

A well-defined experimental workflow is crucial for achieving accurate and reproducible results. The use of an internal standard is integrated early in the process to account for variability throughout the analytical procedure.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Sample Collection (e.g., Milk, Tissue) Homogenization Homogenization Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Solvent Extraction (e.g., Ethyl Acetate) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Experimental workflow for sulfonamide analysis.

Representative Experimental Protocol for Sulfonamide Analysis in Animal-Derived Food Matrices

This protocol is a generalized representation based on common practices for the LC-MS/MS analysis of sulfonamides in matrices like milk or tissue.[1][2]

1. Sample Preparation and Extraction

  • Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized tissue or 2.0 mL of milk into a 50 mL polypropylene centrifuge tube.[1]

  • Internal Standard Spiking: Add a known amount (e.g., 100 µL of a 2.5 µg/mL solution) of the internal standard solution to each sample.[7]

  • Extraction: Add 10 mL of ethyl acetate to the tube. Homogenize for 1 minute using a high-speed homogenizer or vortex for 2 minutes.[1]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully transfer the upper ethyl acetate layer to a clean tube.[1]

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 90% water with 0.1% formic acid / 10% acetonitrile), vortex to dissolve, and transfer to an autosampler vial for analysis.[1]

2. LC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[1]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]

    • Monitor at least two MRM transitions (a quantifier and a qualifier ion) for each sulfonamide and its corresponding internal standard.[1]

Logical Relationship of Internal Standard Compensation

The core principle of using an internal standard is to provide a reference point that is affected by experimental variations in the same way as the analyte of interest. This allows for accurate correction and reliable quantification.

logical_relationship cluster_sources Sources of Variability cluster_compounds Compounds in Sample cluster_measurement Measurement & Correction Prep Sample Preparation Loss Analyte Analyte (Sulfonamide) Prep->Analyte IS Internal Standard Prep->IS Matrix Matrix Effects (Ion Suppression/Enhancement) Matrix->Analyte Matrix->IS Instrument Instrumental Drift Instrument->Analyte Instrument->IS Ratio Calculate Analyte/IS Ratio Analyte->Ratio IS->Ratio Quant Accurate Quantification Ratio->Quant

How internal standards compensate for analytical variability.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of quantitative methods for sulfonamide analysis.

  • Stable isotope-labeled internal standards (¹³C and deuterated) are the preferred choice for methods requiring the highest level of accuracy and precision, as they most closely mimic the behavior of the analyte.[1][2]

  • ¹³C-labeled standards are considered the "gold standard" due to their perfect co-elution with the analyte, providing the most effective compensation for matrix effects.[1]

  • Deuterated standards offer a good balance of performance and cost, making them suitable for a wide range of applications.[1]

  • Structural analogues can be a cost-effective alternative for screening or semi-quantitative methods, but their different physicochemical properties can lead to less accurate compensation for matrix effects and extraction losses.[1]

Ultimately, the choice of internal standard should be based on the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. For all internal standards, thorough method validation is essential to ensure reliable and reproducible results.

References

The Gold Standard for Sulfamethazine Quantification: A Comparative Analysis of Accuracy and Precision with Sulfamethazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of sulfamethazine is paramount for ensuring food safety, conducting pharmacokinetic studies, and maintaining quality control in pharmaceutical formulations. This guide provides an objective comparison of analytical methods for sulfamethazine quantification, highlighting the superior performance of isotope dilution mass spectrometry using Sulfamethazine-d4 as an internal standard. The information presented is supported by experimental data to aid in method selection and development.

The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative analysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is attributed to its ability to mimic the analyte of interest throughout sample preparation and analysis, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.

Superior Precision with Isotope Dilution

A key advantage of using an isotopically labeled internal standard like this compound is the significant improvement in precision. The following table presents a comparison of the precision achieved for sulfamethazine quantification in meat using a conventional internal standard (sulfapyridine) versus an isotope-labeled internal standard (¹³C₆-sulfamethazine). While this study used a ¹³C-labeled standard, the principle and expected performance are directly comparable to using this compound.

Table 1: Comparison of Internal Standard Performance for Sulfamethazine Quantification in Meat

ParameterInternal Standard Method (Sulfapyridine)Isotope Dilution Mass Spectrometry (¹³C₆-SMZ)
Mean Concentration (ng/g) 98.6100.4
Standard Deviation (ng/g) 8.21.5
Relative Standard Deviation (%) 8.31.5

Data adapted from a comparative study on sulfonamide quantification.

The data clearly demonstrates that the isotope dilution method yields a significantly lower standard deviation and relative standard deviation, indicating much higher precision in the quantification of sulfamethazine.

Accuracy and Recovery Across Different Methods

The choice of quantification method also has a profound impact on the accuracy and recovery of the analytical method. The following table summarizes typical performance data for sulfamethazine quantification using different internal standard strategies.

Table 2: Comparative Performance of Sulfamethazine Quantification Methods

ParameterExternal StandardNon-Isotopic Internal Standard (e.g., Sulfamerazine)Isotopic Internal Standard (this compound)
Linearity (R²) > 0.99> 0.99> 0.999
Recovery (%) Highly variable (50-120%)98.9 ± 2.0%[1]91 - 114%[2]
Precision (RSD %) < 15%< 3.5%[1]< 7.5%[2]
LOD/LOQ Matrix dependentImprovedGenerally the lowest

The use of this compound consistently provides high and reproducible recovery, along with excellent precision, due to its ability to correct for matrix effects and procedural losses.[3] Methods relying on external standards are more susceptible to these variations, leading to a wider range in recovery and lower precision. While non-isotopic internal standards offer an improvement over external standards, they may not perfectly mimic the behavior of sulfamethazine in complex matrices.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the quantification of sulfamethazine.

Sample Preparation with this compound Internal Standard
  • Sample Weighing: Accurately weigh 1 gram of the homogenized sample (e.g., tissue, feed, milk) into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to each sample, calibrant, and quality control.

  • Extraction: Add 10 mL of a suitable extraction solvent (e.g., ethyl acetate or acetonitrile/water mixture).

  • Homogenization: Vortex or shake the samples vigorously for 15 minutes.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typical.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally employed.

  • Injection Volume: 5-20 µL.

  • Ionization: Electrospray ionization in positive mode (ESI+).

  • MS/MS Transitions:

    • Sulfamethazine: e.g., m/z 279.1 → 156.1

    • This compound: e.g., m/z 283.1 → 160.1

Workflow for Sulfamethazine Quantification using this compound

The following diagram illustrates the typical workflow for the quantification of sulfamethazine using an isotopically labeled internal standard.

Sulfamethazine Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with This compound Sample->Spike Add IS Extract Solvent Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC Inject MS MS/MS Detection LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A generalized workflow for sulfamethazine analysis using this compound.

References

A Comparative Guide to Establishing Linearity and Range for Sulfamethazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of sulfamethazine, a widely used sulfonamide antibiotic in veterinary medicine. Establishing the linearity and analytical range of a method is a critical component of validation, ensuring that the measured response is directly proportional to the concentration of the analyte. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), presenting supporting data from various studies.

Data Presentation: A Comparative Overview of Method Performance

The following tables summarize the linearity and range of different analytical methods for the determination of sulfamethazine from published studies. It is important to note that direct comparison should be made with caution, as the experimental conditions, including the matrix, instrumentation, and specific protocol, can significantly influence the results.

Table 1: Linearity and Range of HPLC-UV Methods for Sulfamethazine Analysis

MatrixLinearity Range (µg/mL)Correlation Coefficient (r²)No. of PointsReference
Veterinary Formulation5.0 - 35.0> 0.9997Not Specified[1]
Swine Feed0.5 - 5.0 (ppm)Not Specified3[2]
Medicated Feeds200 - 2000 (µg/kg)> 0.995Not Specified[3]

Table 2: Linearity and Range of LC-MS/MS Methods for Sulfamethazine Analysis

MatrixLinearity Range (ng/mL)Correlation Coefficient (r²)No. of PointsReference
Honey1.0 - 20.0Not SpecifiedNot Specified[4]
Honey2.0/5.0 - 100 (ng/g)> 0.997Not Specified[5][6]

Experimental Protocols: Establishing Linearity and Range

A detailed methodology is crucial for the successful validation of an analytical method. The following is a generalized protocol for establishing the linearity and range for sulfamethazine analysis by HPLC, synthesized from standard operating procedures and published methods.[7][8][9][10][11]

Objective:

To demonstrate the linear relationship between the concentration of sulfamethazine and the instrumental response over a defined range.

Materials and Reagents:
  • Sulfamethazine reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or other appropriate buffer components

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Instrumentation:
  • High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.

  • Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

Procedure:
  • Preparation of Stock Solution:

    • Accurately weigh a suitable amount of sulfamethazine reference standard.

    • Dissolve the standard in a known volume of diluent (e.g., methanol) to prepare a stock solution of a high concentration (e.g., 1000 µg/mL).

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards of different concentrations.

    • The concentration levels should bracket the expected concentration of the samples to be analyzed. For example, for a target concentration of 10 µg/mL, the calibration standards could be 2, 5, 10, 15, and 20 µg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized for the specific column and instrument. A common mobile phase for sulfamethazine analysis is a mixture of acetonitrile and water.[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for sulfamethazine, which is approximately 268 nm.[12]

  • Data Acquisition:

    • Inject each calibration standard into the HPLC system in triplicate.

    • Record the peak area or peak height for the sulfamethazine peak in each chromatogram.

  • Data Analysis:

    • Calculate the mean response (peak area or height) for each concentration level.

    • Plot a graph of the mean response versus the corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.

Acceptance Criteria:
  • Correlation Coefficient (r²): The correlation coefficient should be ≥ 0.995, indicating a strong linear relationship.

  • Y-intercept: The y-intercept should be close to zero.

  • Visual Inspection: The data points on the calibration curve should be randomly scattered around the regression line.

Mandatory Visualizations

Experimental Workflow for Establishing Linearity

The following diagram illustrates the key steps in the experimental workflow for establishing the linearity of an analytical method for sulfamethazine.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Stock Solution of Sulfamethazine standards Prepare a Series of Calibration Standards stock->standards hplc Inject Standards into HPLC System standards->hplc data Acquire Chromatographic Data (Peak Area/Height) hplc->data plot Plot Response vs. Concentration data->plot regression Perform Linear Regression Analysis plot->regression criteria Evaluate Against Acceptance Criteria (r² ≥ 0.995) regression->criteria

Caption: Workflow for establishing linearity in sulfamethazine analysis.

Logical Relationship of Validation Parameters

The determination of the analytical range is intrinsically linked to the linearity, accuracy, and precision of the method. This relationship is depicted in the diagram below.

G center Suitable Analytical Range linearity Linearity (r² ≥ 0.995) linearity->center accuracy Accuracy (% Recovery) accuracy->center precision Precision (% RSD) precision->center

Caption: Interdependence of linearity, accuracy, and precision in defining the analytical range.

References

Detecting Sulfamethazine at Trace Levels: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of substances like Sulfamethazine are paramount. This guide provides a comparative overview of various analytical methods, with a focus on their Limits of Detection (LOD) and Quantification (LOQ) for Sulfamethazine, often utilizing its deuterated form, Sulfamethazine-d4, as an internal standard for enhanced accuracy.

The determination of residual levels of veterinary drugs such as Sulfamethazine, a sulfonamide antibiotic, in food products and environmental samples is crucial for ensuring consumer safety and monitoring environmental impact. The use of stable isotope-labeled internal standards, like this compound, is a widely accepted practice in quantitative analysis, particularly in mass spectrometry-based methods, as it compensates for variations during sample preparation and analysis.

Comparative Analysis of Detection and Quantification Limits

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with a specified level of precision and accuracy.

The following table summarizes the LOD and LOQ values for Sulfamethazine obtained by different analytical methods and in various sample matrices. The use of an internal standard (IS), such as this compound, is noted where specified in the methodology.

Analytical MethodMatrixInternal Standard (IS)Limit of Detection (LOD)Limit of Quantification (LOQ)
ID-LC-MS/MS[1]MilkThis compoundCalculated as 3x standard deviation of 10 spiked blank samplesCalculated as 10x standard deviation of 10 spiked blank samples
UHPLC-MS/MS[2]WaterIsotopically labeled IS-~1 ng/L (ppt)
LC-MS/MS[3]Bovine LiverSulfapyridine-5 ng/g (ppb)
HPLC-FLD[4]Animal FeedNot Specified34.5–79.5 µg/kg (ppb)41.3–89.9 µg/kg (ppb)
LC-MS[5]Medicated FeedNot Specified5.4 - 48.3 mg/kg (ppm)10.4 - 119.3 mg/kg (ppm)

Experimental Workflows and Protocols

The methodologies employed to achieve these detection limits involve intricate sample preparation and sophisticated analytical instrumentation. Below are detailed protocols for two common approaches.

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) for Sulfamethazine in Milk[1]

This method utilizes this compound as an internal standard to ensure high accuracy and precision.

1. Sample Preparation:

  • A 5 mL milk sample is placed in a 50 mL polypropylene centrifuge tube.

  • An internal standard solution, containing this compound, is added to the sample.

  • 10 mL of an acetonitrile and ethyl acetate mixture (6:4 v/v) is added, and the sample is vortexed.

  • The mixture is then centrifuged at 10,000 rpm for 10 minutes to precipitate proteins.

  • The supernatant (upper layer) is transferred to a new tube, and the solvent is evaporated under a gentle stream of nitrogen.

  • The residue is reconstituted in n-hexane to remove fats, followed by extraction of sulfonamides into a 10% methanol/water mixture.

  • An aliquot of the methanol/water layer is then analyzed by LC-MS/MS.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of formic acid in water and formic acid in acetonitrile.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Sulfamethazine and this compound are monitored for quantification.

3. Quantification:

  • A six-point calibration curve is generated using matrix-matched standards. The curve is created by plotting the peak area ratio of the analyte to the internal standard against the concentration ratio.

The following diagram illustrates the general workflow for this analytical method:

Sulfamethazine_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Milk_Sample 5 mL Milk Sample Spike_IS Spike with This compound IS Milk_Sample->Spike_IS Extraction Add Acetonitrile/ Ethyl Acetate (6:4) Spike_IS->Extraction Vortex_Centrifuge Vortex & Centrifuge (10,000 rpm, 10 min) Extraction->Vortex_Centrifuge Evaporation Evaporate Supernatant Vortex_Centrifuge->Evaporation Reconstitution Reconstitute in Hexane & Extract with 10% MeOH Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (C18 Column, MRM) Reconstitution->LC_MSMS Quantification Quantification using Calibration Curve LC_MSMS->Quantification

Workflow for Sulfamethazine analysis in milk using ID-LC-MS/MS.
QuEChERS-based LC-MS/MS for Sulfamethazine in Bovine Liver[3]

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach for sample preparation.

1. Sample Preparation:

  • A 2 g homogenized liver sample is weighed into a 50 mL centrifuge tube.

  • An internal standard (in this case, sulfapyridine was used) is added, and the sample is vortexed.

  • 10 mL of 1% acetic acid in acetonitrile is added, and the tube is shaken vigorously.

  • Extraction and partitioning salts are added to the tube, and the sample is shaken and centrifuged.

  • The upper acetonitrile layer is transferred for dispersive solid-phase extraction (d-SPE) cleanup, which involves adding a sorbent to remove interfering matrix components.

  • After another centrifugation step, the final extract is ready for analysis.

2. LC-MS/MS Analysis:

  • The instrumental analysis is similar to the ID-LC-MS/MS method, employing a C18 column and a tandem mass spectrometer in MRM mode to ensure selective and sensitive detection of Sulfamethazine.

The logical flow for the QuEChERS-based method is depicted below:

QuEChERS_Workflow start Homogenized Liver Sample (2g) add_is Add Internal Standard & Vortex start->add_is add_solvent Add 1% Acetic Acid in Acetonitrile add_is->add_solvent add_salts Add QuEChERS Salts & Centrifuge add_solvent->add_salts dspe_cleanup Dispersive SPE Cleanup of Supernatant add_salts->dspe_cleanup centrifuge_final Centrifuge dspe_cleanup->centrifuge_final analysis LC-MS/MS Analysis centrifuge_final->analysis

QuEChERS workflow for Sulfamethazine analysis in bovine liver.

References

Cross-Validation of Analytical Methods for Sulfonamide Residues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sulfonamide residues in various matrices is paramount for ensuring food safety and adhering to regulatory standards. The selection of an appropriate analytical method is a critical decision in any testing laboratory. This guide provides a comparative overview of commonly employed analytical methods for sulfonamide residue analysis, with a focus on their validation parameters. The information presented here is compiled from various studies and regulatory guidelines to aid in the selection and cross-validation of analytical methods.

Comparative Performance of Analytical Methods

The performance of an analytical method is assessed through a rigorous validation process, which evaluates several key parameters. The following tables summarize the quantitative performance data for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the determination of sulfonamide residues in various matrices as reported in the literature.

Table 1: Performance Characteristics of HPLC Methods for Sulfonamide Residue Analysis

ParameterSulfonamides StudiedMatrixReported PerformanceReference
Linearity (R²) Sulfadimidine, Sulfamethoxazole, SulfadimethoxineBovine Milk≥ 0.9998[1]
8 SulfonamidesBovine MilkNot specified[1]
Sulfadiazine, SulfamethazinePoultry Meat≥ 0.99[2]
Recovery (%) 8 SulfonamidesBovine Milk70.5 - 89.0[1]
Sulfadimidine, Sulfamethoxazole, SulfadimethoxineBovine Milk70.6 - 93.6[1]
5 SulfonamidesFeed79.3 - 114.0[3]
Sulfadiazine, SulfamethazinePoultry Meat97.7 - 109.6[2]
Limit of Detection (LOD) 8 SulfonamidesBovine Milk0.8 - 1.5 µg/L[1]
7 SulfonamidesMeat8 - 15 µg/kg[4]
5 SulfonamidesFeed34.5 - 79.5 µg/kg[3]
Limit of Quantification (LOQ) 8 SulfonamidesBovine Milk3.0 - 12.3 µg/kg[1]
7 SulfonamidesMeat13 - 25 µg/kg[4]
5 SulfonamidesFeed41.3 - 89.9 µg/kg[3]

Table 2: Performance Characteristics of LC-MS/MS Methods for Sulfonamide Residue Analysis

ParameterSulfonamides StudiedMatrixReported PerformanceReference
Linearity (R²) 13 SulfonamidesAnimal Feed0.9864 - 0.9993[5]
10 SulfonamidesEggAverage 0.99[6]
Recovery (%) 13 SulfonamidesAnimal Feed86.0 - 106.8[5]
10 SulfonamidesEgg87 - 116[6]
Limit of Quantification (LOQ) 13 SulfonamidesAnimal Feed0.9 - 7.1 µg/kg[5]
Decision Limit (CCα) 13 SulfonamidesAnimal Feed50.4 - 55.8 µg/kg[5]
10 SulfonamidesEgg101.0 - 122.1 ng/g[6]
Detection Capability (CCβ) 13 SulfonamidesAnimal Feed50.7 - 55.8 µg/kg[5]
10 SulfonamidesEgg114.5 - 138.8 ng/g[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are generalized experimental protocols for sample preparation and analysis based on common practices.

Sample Preparation: Solid-Phase Extraction (SPE) for Milk Samples

This protocol is a common cleanup procedure for the analysis of sulfonamides in milk.[1]

  • Deproteinization: Milk samples are first treated to remove proteins, which can interfere with the analysis.

  • Solid-Phase Extraction (SPE): The deproteinized sample is then passed through an SPE cartridge. The sulfonamides are retained on the sorbent material while other matrix components are washed away.

  • Elution: The retained sulfonamides are then eluted from the cartridge using a suitable solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the analytical instrument.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Animal Tissues

The QuEChERS method is a streamlined approach for extracting pesticide residues and has been adapted for veterinary drugs like sulfonamides.[7]

  • Homogenization and Extraction: The tissue sample is homogenized and then extracted with an organic solvent (e.g., acetonitrile) in the presence of salts.

  • Centrifugation: The mixture is centrifuged to separate the organic layer from the aqueous and solid phases.

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the organic extract is mixed with a d-SPE sorbent to remove interfering matrix components.

  • Centrifugation and Analysis: After another centrifugation step, the final extract is ready for analysis.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC is a widely used technique for the separation and quantification of sulfonamides.[1][3]

  • Chromatographic Column: A C18 column is commonly used for the separation of sulfonamides.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used as the mobile phase in a gradient or isocratic elution mode.

  • Detection:

    • UV Detection: Detection is often performed at a wavelength of 270 nm.[1]

    • Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, a pre-column derivatization with an agent like fluorescamine can be employed, with excitation and emission wavelengths set accordingly.[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for the analysis of sulfonamide residues.[5][6]

  • Chromatographic Separation: Similar to HPLC, a C18 column is typically used for separation.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used to ionize the sulfonamide molecules.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is often used, operating in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each sulfonamide.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for the validation and cross-validation of analytical methods for sulfonamide residues.

MethodValidationWorkflow cluster_planning Planning Phase cluster_protocol Protocol Development cluster_validation Method Validation cluster_cross_validation Cross-Validation DefineObjective Define Analytical Objective (e.g., Screening, Confirmation) SelectMethod Select Candidate Methods (e.g., HPLC, LC-MS/MS) DefineObjective->SelectMethod SamplePrep Develop Sample Preparation Protocol SelectMethod->SamplePrep Instrumental Optimize Instrumental Parameters SamplePrep->Instrumental Linearity Linearity & Range Instrumental->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Specificity Specificity/Selectivity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness AnalyzeSamples Analyze Same Set of Samples with Different Methods Robustness->AnalyzeSamples CompareResults Compare Performance Data AnalyzeSamples->CompareResults AssessEquivalence Assess Method Equivalence CompareResults->AssessEquivalence SamplePreparationWorkflow cluster_spe Solid-Phase Extraction (SPE) cluster_quechers QuEChERS SPE_Start Sample SPE_Deproteinize Deproteinization SPE_Start->SPE_Deproteinize SPE_Load Load onto SPE Cartridge SPE_Deproteinize->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute SPE_End Analysis SPE_Elute->SPE_End Q_Start Sample Q_Extract Extraction with Acetonitrile & Salts Q_Start->Q_Extract Q_Centrifuge1 Centrifuge Q_Extract->Q_Centrifuge1 Q_dSPE d-SPE Cleanup Q_Centrifuge1->Q_dSPE Q_Centrifuge2 Centrifuge Q_dSPE->Q_Centrifuge2 Q_End Analysis Q_Centrifuge2->Q_End

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Sulfamethazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling of Sulfamethazine-d4 in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational practices and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation and serious eye irritation. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant, powder-free nitrile or neoprene gloves are required. Double gloving is recommended.[1][2][3]
Eye Protection Safety Glasses/GogglesChemical splash goggles are mandatory. A face shield should be used when there is a significant risk of splashing.[2]
Body Protection Laboratory Coat/GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2][3]
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4]

Step-by-Step Handling Procedures

Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Assemble all necessary materials, such as glassware, spatulas, and weighing paper, inside the fume hood.

  • Don the required PPE as specified in the table above.

Weighing and Solution Preparation:

  • Handle the solid this compound exclusively within the fume hood.

  • Use a dedicated spatula for handling the compound.

  • Weigh the desired amount of this compound on weighing paper or in a suitable container.

  • To prepare a solution, slowly add the solvent to the solid to avoid dust generation.

  • If heating is required for dissolution, use appropriate and controlled heating methods.

Post-Handling:

  • Decontaminate all surfaces and equipment after use.

  • Remove outer gloves before leaving the work area.

  • Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

In the event of accidental exposure, follow these immediate first-aid measures.

Exposure RouteFirst-Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5][7] Seek medical attention if irritation persists.[8][9]
Eye Contact Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[5][7][8] Seek immediate medical attention.

Storage and Disposal Plan

Storage:

  • Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[5]

  • Follow the specific storage conditions as indicated on the product insert.

Disposal:

  • This compound and its containers must not be disposed of with household garbage.

  • Do not allow the product to reach the sewage system.

  • All waste materials, including contaminated PPE and empty containers, must be disposed of according to official federal, state, and local regulations for chemical waste.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood & Safety Stations prep2 Assemble Materials prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh Solid this compound prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Surfaces & Equipment handle2->post1 post2 Remove PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect Chemical & Contaminated Waste post2->disp1 disp2 Dispose via Approved Channels disp1->disp2

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.